molecular formula C5H5IN2O2 B073931 5-Iodo-6-methyluracil CAS No. 1461-67-2

5-Iodo-6-methyluracil

カタログ番号: B073931
CAS番号: 1461-67-2
分子量: 252.01 g/mol
InChIキー: SYWCZCQBZPXNIV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Iodo-6-methyluracil is a useful research compound. Its molecular formula is C5H5IN2O2 and its molecular weight is 252.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266138. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

5-iodo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCZCQBZPXNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313064
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461-67-2
Record name 1461-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-6-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodo-6-methyluracil: Chemical, Physical, and Potential Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-6-methyluracil. It includes detailed experimental protocols for its synthesis, purification, and analysis, based on available scientific literature. Furthermore, this guide explores its potential biological activities by drawing parallels with structurally related compounds, offering a foundation for future research and drug development endeavors.

Core Chemical and Physical Properties

This compound is a halogenated derivative of uracil, a pyrimidine base found in nucleic acids. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position significantly influences its physicochemical characteristics.

Table 1: Key Chemical and Physical Properties of this compound
PropertyValueReference
CAS Number 1461-67-2[1]
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1]
Melting Point 280 °C (decomposes)[2]
Appearance White to off-white powder[3]
Table 2: Solubility Profile of Related Uracil Compounds
Solvent6-methyluracil Solubility5-Fluorouracil Solubility (mg/mL)
WaterSoluble in hot water12.2
EthanolSoluble in hot ethanol10 mM
DMSO-5
Methanol-1
Alkaline SolutionsSoluble50 (in 1 N NH₄OH)

Experimental Protocols

Synthesis of this compound via Oxidative Halogenation

A reliable method for the synthesis of this compound is the oxidative iodination of 6-methyluracil.[6]

Materials:

  • 6-methyluracil

  • Potassium iodide (KI)

  • 36% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Deionized water

Procedure:

  • To a solution of 6-methyluracil (1 equivalent) in a mixture of acetic acid and water, add potassium iodide (1.2 equivalents).

  • To this stirring mixture, add 36% hydrogen peroxide (1.2 equivalents) dropwise. The addition may cause a spontaneous warming of the reaction mixture to 50-60°C and foaming.[6]

  • After the addition is complete, continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • The crude this compound can be further purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 6-methyluracil 6-methyluracil Mixing_and_Stirring Mixing and Stirring 6-methyluracil->Mixing_and_Stirring KI KI KI->Mixing_and_Stirring H2O2 H2O2 Dropwise_Addition_H2O2 Dropwise Addition of H2O2 H2O2->Dropwise_Addition_H2O2 Acetic Acid/Water Acetic Acid/Water Acetic Acid/Water->Mixing_and_Stirring Mixing_and_Stirring->Dropwise_Addition_H2O2 Reaction_Monitoring_TLC Reaction Monitoring (TLC) Dropwise_Addition_H2O2->Reaction_Monitoring_TLC Cooling Cooling Reaction_Monitoring_TLC->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing (Water, Ethanol) Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product

Synthesis workflow for this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9][10]

General Procedure:

  • Select an appropriate solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity.[11][12][13][14][15]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of chloroform and methanol (e.g., 9:1 v/v) is a good starting point for uracil derivatives.[6] The polarity can be adjusted to achieve an optimal Rf value (typically 0.2-0.4).

  • Visualization:

    • UV Light (254 nm): As a conjugated system, this compound should be visible as a dark spot on a fluorescent background.[12][14]

    • Iodine Vapor: The compound may also be visualized in an iodine chamber.[6][12]

TLC_Workflow Spot_Sample Spot Sample on TLC Plate Develop_Plate Develop Plate in Solvent Chamber Spot_Sample->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize Visualize Spots Dry_Plate->Visualize UV_Light UV Light (254 nm) Visualize->UV_Light Iodine_Vapor Iodine Vapor Visualize->Iodine_Vapor Calculate_Rf Calculate Rf Value Visualize->Calculate_Rf

General workflow for Thin Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity and can be adapted for purification.[16][17][18] For uracil derivatives, a reverse-phase method is typically employed.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is common.[19]

  • Detection: UV detector, monitoring at a wavelength where the compound has significant absorbance (likely around 260-280 nm for a uracil derivative).

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the activities of related compounds, such as 5-iodouracil and other 5-halouracils, provide strong indications of its potential as an anticancer and antimicrobial agent.[20][21]

Anticancer Potential: Inhibition of Thymidylate Synthase

A primary mechanism of action for many 5-halogenated uracils, most notably 5-fluorouracil (5-FU), is the inhibition of thymidylate synthase (TS).[22][23][24][25][26][27] This enzyme is crucial for the de novo synthesis of thymidine, an essential component of DNA. Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.

It is hypothesized that this compound, after intracellular conversion to its deoxyribonucleoside monophosphate, could act as an inhibitor of thymidylate synthase.

TS_Inhibition_Pathway This compound This compound Metabolic_Activation Intracellular Metabolic Activation This compound->Metabolic_Activation Active_Metabolite 5-Iodo-6-methyl-2'-deoxyuridine monophosphate (Hypothesized) Metabolic_Activation->Active_Metabolite Thymidylate_Synthase Thymidylate Synthase (TS) Active_Metabolite->Thymidylate_Synthase Inhibition dUMP_to_dTMP dUMP -> dTMP Thymidylate_Synthase->dUMP_to_dTMP DNA_Synthesis DNA Synthesis and Repair dUMP_to_dTMP->DNA_Synthesis Apoptosis Apoptosis (Cell Death) DNA_Synthesis->Apoptosis Disruption leads to

Hypothesized mechanism of action via Thymidylate Synthase inhibition.

Studies on metal complexes of 5-iodouracil have demonstrated antitumor activity against Sarcoma-180 and L929 tumor cells, further supporting the potential of this class of compounds in cancer therapy.[2] Additionally, N-substituted 5-iodouracils have shown anticancer activity against HepG2 cells.[20][21]

Radiosensitizing Properties

5-Halouracils, including 5-iodouracil, can be incorporated into the DNA of cells, replacing thymine. This substitution makes the DNA more susceptible to damage from ionizing radiation and UV light, a property known as radiosensitization.[28] This enhanced sensitivity can lead to increased DNA strand breaks and cell death, making these compounds potential adjuncts to radiotherapy in cancer treatment.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest potential for biological activity. Based on the known mechanisms of related 5-halouracils, it is a promising candidate for investigation as an anticancer agent, potentially acting through the inhibition of thymidylate synthase and as a radiosensitizer. The experimental protocols provided in this guide offer a starting point for researchers to produce and study this compound, paving the way for a more complete understanding of its therapeutic potential. Further research is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

References

Synthesis of 5-Iodo-6-methyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of a feasible synthetic route to 5-Iodo-6-methyluracil, a halogenated pyrimidine derivative of interest in medicinal chemistry and drug development. Recognizing the challenges associated with the direct decarboxylation of orotic acid, this document details a robust and well-documented two-step synthetic pathway. The synthesis commences with the condensation of ethyl acetoacetate and urea to produce 6-methyluracil, followed by an efficient oxidative iodination to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations to facilitate laboratory synthesis.

Introduction

This compound is a substituted pyrimidine that serves as a valuable intermediate in the synthesis of various biologically active molecules. Halogenated uracils, in general, are a class of compounds extensively studied for their potential therapeutic properties, including antiviral and anticancer activities[1][2][3]. While the synthesis of this compound from orotic acid is a conceptually direct route, the practical execution is hampered by the difficult nature of the decarboxylation of the orotic acid core.

This guide, therefore, focuses on a more established and reliable synthetic approach: the initial synthesis of 6-methyluracil from readily available starting materials, followed by direct iodination. This method offers high yields and employs standard laboratory techniques, making it an accessible route for researchers.

Synthetic Pathway Overview

The synthesis of this compound is presented as a two-step process:

  • Synthesis of 6-Methyluracil: This step involves the condensation reaction of ethyl acetoacetate and urea to form the pyrimidine ring of 6-methyluracil.

  • Iodination of 6-Methyluracil: The subsequent step is the regioselective iodination of 6-methyluracil at the 5-position to yield the desired this compound.

The overall synthetic scheme is depicted below:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 6-Methyluracil cluster_step2 Step 2: Iodination of 6-Methyluracil ethyl_acetoacetate Ethyl Acetoacetate intermediate β-Uraminocrotonic Ester (crude) ethyl_acetoacetate->intermediate + Urea, HCl (cat.), Absolute Ethanol urea Urea urea->intermediate methyluracil 6-Methyluracil intermediate->methyluracil 1. NaOH, H2O, 95°C 2. HCl methyluracil_step2 6-Methyluracil iodo_methyluracil This compound methyluracil_step2->iodo_methyluracil + KI, H2O2, Acetic Acid

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

This procedure is adapted from a well-established method described in Organic Syntheses.

Reaction:

Step1_Reaction reagents Ethyl Acetoacetate + Urea product 6-Methyluracil reagents->product 1. HCl (cat.), Ethanol 2. NaOH, H2O 3. HCl

Figure 2: Reaction scheme for the synthesis of 6-Methyluracil.

Materials:

  • Urea, finely powdered: 80 g (1.33 moles)

  • Ethyl acetoacetate: 160 g (1.23 moles)

  • Absolute ethanol: 25 mL

  • Concentrated hydrochloric acid: 10 drops

  • Sodium hydroxide: 80 g (2 moles)

  • Deionized water: 1.2 L

  • Concentrated hydrochloric acid (for acidification)

  • Cold water, alcohol, and ether (for washing)

Procedure:

  • In a 5-inch crystallizing dish, combine 160 g of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.

  • To this mixture, add 80 g of finely powdered urea and stir thoroughly to ensure a homogenous mixture.

  • Loosely cover the dish with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture is completely dry. This process typically takes 5 to 7 days. The resulting crude product is β-uraminocrotonic ester.

  • Prepare a solution of 80 g of sodium hydroxide in 1.2 L of water in a suitable reaction vessel and heat it to 95°C.

  • Add the dry, finely powdered crude β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.

  • Once a clear solution is obtained, cool the mixture to 65°C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid while stirring continuously. 6-Methyluracil will precipitate.

  • Cool the mixture further in an ice bath to ensure complete precipitation.

  • Collect the product by filtration using a Büchner funnel.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the product to obtain 6-methyluracil as a colorless powder.

Quantitative Data:

ParameterValueReference
Yield110–120 g[1]
Molar Yield71–77%[1]
AppearanceColorless powder[1]
Melting PointDecomposes above 300°C[1]

This protocol is based on the oxidative halogenation method, which provides a high yield of the desired product.

Reaction:

Step2_Reaction reagents 6-Methyluracil product This compound reagents->product + KI, H2O2, Acetic Acid

Figure 3: Reaction scheme for the iodination of 6-Methyluracil.

Materials:

  • 6-Methyluracil: (1 mole equivalent)

  • Potassium iodide (KI): (1.5 mole equivalents)

  • Hydrogen peroxide (H₂O₂): (3 mole equivalents)

  • Acetic acid (AcOH)

Procedure:

  • In a reaction flask, dissolve 6-methyluracil in acetic acid.

  • Add potassium iodide to the solution and stir until it dissolves.

  • Slowly add hydrogen peroxide to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the product can be isolated by precipitation upon addition of water and subsequent filtration.

  • The crude product can be purified by recrystallization.

Quantitative Data:

ParameterValueReference
YieldQuantitative[4]
Reagent Ratio (6-MU:KI:H₂O₂)1 : 1.5 : 3[4]
SolventAcetic Acid[4]
OxidantHydrogen Peroxide[4]

Biological Significance of 5-Iodouracil Derivatives

Derivatives of 5-iodouracil have garnered significant interest in the field of medicinal chemistry. These compounds are analogues of the natural nucleobase thymine (5-methyluracil) and can interfere with nucleic acid metabolism and function.

  • Antiviral Activity: 5-Iodo-2'-deoxyuridine was one of the first antiviral agents discovered and has been used in the treatment of Herpes simplex virus infections[3]. The mechanism of action of such nucleoside analogues often involves their phosphorylation to the triphosphate form, which can then inhibit viral DNA polymerase[5][6].

  • Anticancer Activity: 5-Fluorouracil is a widely used chemotherapeutic agent. Similarly, 5-iodouracil and its derivatives have been investigated for their anticancer properties[1][2]. Some N-substituted 5-iodouracil analogues have shown inhibitory activity against cancer cell lines such as HepG2[1].

  • Antimicrobial Activity: Certain N-substituted 5-iodouracil compounds have demonstrated antibacterial activity against various strains of microorganisms[1].

The synthesis of this compound provides a key building block for the development of novel therapeutic agents based on the uracil scaffold.

Conclusion

This technical guide outlines a practical and efficient two-step synthesis for this compound. By starting with the synthesis of 6-methyluracil from ethyl acetoacetate and urea, followed by a high-yield oxidative iodination, this pathway offers a reliable method for obtaining the target compound. The detailed experimental protocols and quantitative data provided herein are intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development in their efforts to synthesize and explore the potential of novel uracil derivatives.

References

Analysis of 5-Iodo-6-methyluracil Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the crystal structure of 5-iodo-6-methyluracil, a halogenated derivative of a pyrimidine nucleobase. The structural information presented is crucial for understanding its physicochemical properties and potential applications in drug design and materials science.

Introduction

This compound belongs to the class of substituted uracils, which are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The introduction of an iodine atom at the C5 position and a methyl group at the C6 position of the uracil ring can significantly influence the molecule's electronic properties, intermolecular interactions, and, consequently, its biological activity and solid-state packing. A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

While a comprehensive search of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources did not yield a specific entry for the single-crystal X-ray structure of this compound, this guide provides a detailed overview of the expected experimental protocols for its synthesis, crystallization, and structural analysis based on established methods for similar halogenated uracil derivatives. Furthermore, crystallographic data for the closely related parent compound, 6-methyluracil, is presented to offer valuable structural insights.

Experimental Protocols

The following sections outline the standard methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct iodination of 6-methyluracil. A typical procedure is as follows:

  • Dissolution: 6-methyluracil is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of water and an organic solvent.

  • Iodination Reagent: An iodinating agent, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.

  • Purification: The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and then purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of dimethylformamide and water) to yield pure this compound.

Single Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves adjusting the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final crystal structure is validated using crystallographic software to check for consistency and geometric reasonability.

Crystallographic Data of 6-Methyluracil (as a Reference)

As the crystal structure of this compound is not publicly available, the crystallographic data for the parent compound, 6-methyluracil, is provided below for comparative purposes. This data can serve as a baseline for theoretical modeling and for understanding the potential structural impact of the iodo substituent.

Parameter6-Methyluracil (Polymorph I)6-Methyluracil (Polymorph II)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cC2/c
a (Å) 4.5194(14)20.537(3)
b (Å) 13.565(4)3.9032(5)
c (Å) 9.208(3)14.803(2)
α (°) 9090
β (°) 99.88(3)110.91(1)
γ (°) 9090
Volume (ų) 555.4(3)1108.5(3)
Z 48
Density (calculated) (g/cm³) 1.5031.507
R-factor (%) 4.55.2

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

experimental_workflow Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation analysis Structural Analysis validation->analysis

Unveiling the Biological Potential of 5-Iodo-6-methyluracil Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse biological activities of 5-Iodo-6-methyluracil derivatives, a class of compounds demonstrating significant potential in antiviral and anticancer research. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated molecular pathways, this document serves as a comprehensive resource for advancing the understanding and application of these promising molecules.

Antiviral Activity: Targeting Viral Replication

Derivatives of this compound have emerged as noteworthy candidates in the development of novel antiviral agents, particularly against Human Immunodeficiency Virus type 1 (HIV-1). The mechanism of action for several of these compounds involves the inhibition of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses.

Quantitative Antiviral Data

The inhibitory effects of a series of 2-arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-ones, which are derivatives of 5-iodouracil, have been quantified against HIV-1 reverse transcriptase. The half-maximal inhibitory concentration (IC50) values for these compounds are presented in Table 1. The presence of the iodo substituent at the C-5 position has been suggested to contribute to the activity by forming an additional bond with the carbonyl group of the Tyr181 residue in the enzyme's binding pocket.[1]

Compound IDR GroupIC50 (μM) against HIV-1 RT
8a 4-nitrobenzyl> 100
8b 3,5-dimethylbenzyl0.15
8c 4-methoxybenzyl0.21
8d 4-cyanobenzyl0.11
8e 3,5-dimethylbenzyl0.13

Table 1: Anti-HIV-1 Reverse Transcriptase Activity of 2-Arylalkylthio-5-iodo-6-substituted-benzyl-pyrimidine-4(3H)-one Derivatives.[1]

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

The enzymatic activity of HIV-1 reverse transcriptase was assessed using a previously established method. The assay mixture typically includes the enzyme, a suitable buffer, the substrate (such as a poly(A) template and oligo(dT) primer), and varying concentrations of the inhibitor. The incorporation of a radiolabeled or colorimetrically-labeled nucleotide is measured to determine the extent of DNA synthesis, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.[1]

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

In addition to their antiviral properties, certain N-substituted 5-iodouracil derivatives have demonstrated cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents.

Quantitative Anticancer Data

The anticancer potential of N-substituted 5-iodouracil analogs has been investigated, with some compounds showing inhibitory effects on the growth of liver cancer (HepG2) cells. The N1,N3-dicyclohexylmethyl analog, in particular, has shown potent activity.[2]

Compound IDSubstituent(s)Cell LineIC50 (µg/mL)
8b N1,N3-dicyclohexylmethylHepG216.5

Table 2: Anticancer Activity of an N-substituted 5-Iodouracil Derivative.[2]

Experimental Protocol: Anticancer Activity Assay

The anticancer activity of the synthesized compounds was evaluated using a standard cell viability assay, such as the MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan solution is measured spectrophotometrically, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[2]

Visualizing Molecular Interactions and Experimental Processes

To better understand the relationships and processes involved in the study of this compound derivatives, the following diagrams have been generated.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Assays cluster_data Data Analysis start Starting Materials (e.g., 5-Iodouracil) reaction Chemical Reaction (e.g., Alkylation, Thioetherification) start->reaction purification Purification and Characterization reaction->purification antiviral Antiviral Assay (e.g., HIV-1 RT Inhibition) purification->antiviral anticancer Anticancer Assay (e.g., MTT Assay) purification->anticancer enzyme Enzyme Inhibition Assay purification->enzyme ic50 IC50/Ki Value Determination antiviral->ic50 anticancer->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

hiv_rt_inhibition Proposed Interaction of a 5-Iodouracil Derivative with HIV-1 RT rt HIV-1 Reverse Transcriptase (Binding Pocket) inhibitor 5-Iodouracil Derivative interaction Bond Formation inhibitor->interaction Iodo group at C5 tyr181 Tyr181 Residue (Carbonyl Group) tyr181->interaction interaction->rt Inhibition of Enzyme Activity

Caption: A simplified diagram illustrating the proposed interaction between a 5-iodouracil derivative and the HIV-1 reverse transcriptase active site.

References

An In-depth Technical Guide to 5-Iodo-6-methyluracil (CAS: 1461-67-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methyluracil is a halogenated pyrimidine derivative with the CAS number 1461-67-2. As a structural analog of the nucleobase thymine (5-methyluracil), it holds significant interest in medicinal chemistry and drug development. The introduction of an iodine atom at the 5-position of the uracil ring can profoundly influence its biological activity, making it a valuable scaffold for the design of therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological data.

PropertyValueSource
CAS Number 1461-67-2[1]
Molecular Formula C₅H₅IN₂O₂[1]
Molecular Weight 252.01 g/mol [1]
IUPAC Name 5-iodo-6-methyl-1H-pyrimidine-2,4-dione[1]
Melting Point 280 °C (decomposes)
Appearance Off-white powder/solid
Solubility Soluble in hot alcohol, alkali, and ammonia. Soluble in water and ether.[2]
pKa Experimental data not readily available. Theoretical calculations for similar 5-substituted uracils suggest the pKa is influenced by the substituent at the 5-position.[3][4]

Spectral Data Summary

Technique Key Data
¹H NMR Data available on PubChem.[1]
¹³C NMR Data available on PubChem.[1]
Mass Spectrometry Molecular Ion Peak (M⁺): m/z 252.[1]
Infrared (IR) Spectroscopy Characteristic peaks for C=O, N-H, and C-I bonds are expected.
UV-Vis Spectroscopy Expected to show absorption maxima characteristic of the pyrimidine ring system.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 6-methyluracil, followed by its iodination.

Synthesis of 6-Methyluracil

A common and effective method for the synthesis of 6-methyluracil is the condensation of ethyl acetoacetate with urea.[1][5]

  • Reaction Setup: In a suitable reaction vessel, combine 1.23 moles of ethyl acetoacetate, 1.33 moles of finely powdered urea, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Reaction Conditions: Mix the reagents thoroughly. Loosely cover the vessel and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator continuously with a water pump.

  • Drying: Allow the reaction to proceed until the mixture is completely dry, which typically takes five to seven days. The crude β-uraminocrotonic ester is obtained.

  • Cyclization: Prepare a solution of 2 moles of sodium hydroxide in 1.2 L of water and heat it to 95 °C. Stir in the dry, finely powdered β-uraminocrotonic ester.

  • Acidification and Precipitation: Cool the clear solution to 65 °C. Carefully and slowly add concentrated hydrochloric acid with continuous stirring to acidify the solution. 6-methyluracil will precipitate.

  • Isolation and Purification: Cool the mixture, and collect the precipitate by filtration. Wash the product with cold water, followed by alcohol and then ether. Air-dry the resulting colorless powder. For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Synthesis_of_6_Methyluracil ethyl_acetoacetate Ethyl Acetoacetate condensation Condensation (Ethanol, HCl) ethyl_acetoacetate->condensation urea Urea urea->condensation uraminocrotonic_ester β-Uraminocrotonic Ester condensation->uraminocrotonic_ester cyclization Cyclization (NaOH, H₂O) uraminocrotonic_ester->cyclization methyluracil 6-Methyluracil cyclization->methyluracil

Fig. 1: Synthesis workflow for 6-Methyluracil.
Iodination of 6-Methyluracil

The iodination of 6-methyluracil at the 5-position can be efficiently achieved using an oxidative halogenation method with potassium iodide and hydrogen peroxide in an acidic medium.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 6-methyluracil (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran and water.

  • Reagent Addition: Add potassium iodide (1.5 equivalents). While stirring the mixture, slowly add acetic acid.

  • Oxidation: To the stirring solution, add hydrogen peroxide (3 equivalents) dropwise. The reaction is exothermic and may cause foaming. Maintain the reaction temperature between 20-25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.

  • Work-up and Isolation: Upon completion, the reaction mixture can be cooled, and the precipitated product, this compound, is collected by filtration.

  • Purification: The crude product can be washed with cold water and then dried. Further purification can be achieved by recrystallization. This method has been reported to yield the product in quantitative amounts.[6]

Iodination_of_6_Methyluracil methyluracil 6-Methyluracil iodination Oxidative Iodination methyluracil->iodination reagents KI, H₂O₂ AcOH reagents->iodination iodo_methyluracil This compound iodination->iodo_methyluracil

Fig. 2: Iodination of 6-Methyluracil to this compound.

Biological Activity and Potential Applications in Drug Development

While specific biological data for this compound is limited, the activities of closely related compounds, particularly other 5-halouracils, provide strong indications of its potential therapeutic applications.

Anticancer Activity

5-Halouracils, most notably 5-fluorouracil (5-FU), are a cornerstone of cancer chemotherapy.[7] The primary mechanism of action for these compounds is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[8][9]

Proposed Mechanism of Action:

  • Metabolic Activation: It is hypothesized that this compound, upon administration, is metabolized to its corresponding deoxyribonucleoside monophosphate.

  • Thymidylate Synthase Inhibition: This metabolite can then act as an inhibitor of thymidylate synthase. By binding to the enzyme, it prevents the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

  • Induction of "Thymineless Death": The depletion of the dTMP pool leads to an imbalance in deoxynucleotide levels and the misincorporation of uracil into DNA, ultimately triggering a form of programmed cell death known as "thymineless death".[8]

Studies on N-substituted 5-iodouracil derivatives have demonstrated their potential as anticancer agents. For instance, certain N1,N3-disubstituted 5-iodouracil analogs have shown inhibitory activity against HepG2 (human liver cancer) cells.[10][11] This suggests that the 5-iodouracil scaffold is a promising starting point for the development of novel anticancer drugs.

Fig. 3: Proposed anticancer mechanism of this compound.
Antiviral Activity

Derivatives of 5-iodouracil have also been investigated for their antiviral properties. The mechanism of action is often similar to their anticancer effects, involving the inhibition of viral DNA synthesis.[12]

Proposed Mechanism of Action:

  • Viral Enzyme Activation: In virus-infected cells, the 5-iodouracil derivative can be preferentially phosphorylated by viral thymidine kinase.

  • Incorporation into Viral DNA: The resulting triphosphate analog can be incorporated into the growing viral DNA chain by viral DNA polymerase.

  • Chain Termination or Dysfunctional Genome: The presence of the iodinated base can lead to chain termination or result in a dysfunctional viral genome, thereby inhibiting viral replication.

The selectivity of these antiviral agents often relies on the higher affinity of viral enzymes for the drug compared to their host cell counterparts.[13]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test to evaluate the cytotoxic potential of a compound.[14][15][16]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow step1 1. Seed Cells in 96-well plate step2 2. Add Compound (this compound) step1->step2 step3 3. Incubate (24-72 hours) step2->step3 step4 4. Add MTT Reagent step3->step4 step5 5. Incubate (4 hours) step4->step5 step6 6. Solubilize Formazan (DMSO) step5->step6 step7 7. Measure Absorbance (570 nm) step6->step7 step8 8. Data Analysis (Calculate IC₅₀) step7->step8

Fig. 4: Workflow for the MTT cytotoxicity assay.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and virology. Its synthesis is achievable through established chemical methods. While direct biological data is still emerging, the well-documented activities of related 5-halouracil derivatives provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the biological potential of this intriguing molecule. Future studies should focus on elucidating its specific mechanisms of action and evaluating its efficacy and safety in preclinical models.

References

A Technical Guide to Determining the Solubility of 5-Iodo-6-methyluracil for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil is a halogenated pyrimidine derivative with potential applications in pharmaceutical research, particularly in the development of antiviral and anticancer therapeutics. A critical physicochemical parameter for any compound intended for biological screening or formulation is its solubility in various aqueous and organic solvent systems. Poor solubility can significantly impede drug absorption, bioavailability, and the reliability of in vitro assay results. This technical guide provides a comprehensive overview of standardized experimental protocols for determining the kinetic and thermodynamic solubility of this compound, outlines best practices for data presentation, and illustrates relevant workflows and potential mechanisms of action. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document serves as a methodological framework for researchers to generate, interpret, and present this crucial dataset.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a compound like this compound, understanding its solubility profile is essential for several reasons:

  • Biological Assays: Most in vitro assays require the test compound to be fully dissolved in an aqueous buffer, often with a small percentage of a co-solvent like dimethyl sulfoxide (DMSO). Compound precipitation can lead to inaccurate and unreliable bioactivity data.

  • Formulation Development: The development of a viable drug product, whether for oral, intravenous, or other administration routes, is highly dependent on the compound's solubility.

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) profile is intrinsically linked to its solubility. Low aqueous solubility is a common reason for poor oral bioavailability.

This guide focuses on two key types of solubility measurements: kinetic solubility , which reflects the solubility of a compound under conditions often found in high-throughput screening, and thermodynamic solubility , which represents the true equilibrium solubility and is considered the gold standard for formulation development.[1][2]

Quantitative Solubility Data for this compound

As of this writing, specific quantitative solubility values for this compound are not widely reported. The following tables are presented as templates for researchers to populate with their experimentally determined data. It is recommended to test solubility in a range of solvents relevant to both biological testing and chemical synthesis.

Table 1: Kinetic Solubility of this compound

Solvent SystemTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Method
PBS (pH 7.4)25Data to be determinedData to be determinedTurbidimetric/Nephelometric
1% DMSO in PBS (pH 7.4)25Data to be determinedData to be determinedTurbidimetric/Nephelometric
Water25Data to be determinedData to be determinedTurbidimetric/Nephelometric

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Measured Solubility (mg/mL)Measured Solubility (mM)Method
Water25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
Ethanol25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
Methanol25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
N,N-Dimethylformamide (DMF)25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
Phosphate Buffer (pH 5.0)25Data to be determinedData to be determinedShake-Flask (HPLC/UV)
Phosphate Buffer (pH 7.4)25Data to be determinedData to be determinedShake-Flask (HPLC/UV)

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the benchmark for determining equilibrium solubility. It involves equilibrating an excess amount of the solid compound in a solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.[1][3]

Principle: An excess of solid this compound is added to a known volume of solvent. The mixture is agitated at a constant temperature until the solution is saturated and in equilibrium with the undissolved solid. The saturated solution is then filtered, and the concentration is quantified, typically by High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Materials:

  • This compound (solid, high purity)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and add it to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker or roller. Agitate the samples at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification (HPLC-UV):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the filtered, saturated sample solution with the mobile phase or an appropriate solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC. The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve.[6]

  • Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. Report the final solubility in mg/mL and mM.

Protocol for Kinetic Solubility

Kinetic solubility is often measured in early drug discovery to mimic high-throughput screening conditions where a compound is introduced into an aqueous buffer from a concentrated DMSO stock.[7][8]

Principle: A concentrated DMSO stock solution of this compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period (e.g., 1-2 hours). The highest concentration that remains in solution is defined as the kinetic solubility. Turbidimetric or nephelometric methods are commonly used for detection.[2]

Materials:

  • This compound

  • DMSO (anhydrous, HPLC grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microplates (UV-transparent for analysis)

  • Plate reader with turbidimetry or nephelometry capabilities

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Using a multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing a larger volume of the aqueous buffer (e.g., 198 µL of PBS). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 1%).

  • Incubation: Shake the plate gently for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to control wells (buffer with DMSO only), indicating the onset of precipitation.

Mandatory Visualizations

Experimental and Analytical Workflows

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Settle Excess Solid C->D E Filter Supernatant (0.22 µm filter) D->E G Dilute Filtered Sample E->G F Prepare Calibration Standards H Analyze via HPLC-UV F->H G->H I Calculate Concentration vs. Calibration Curve H->I J J I->J Determine Final Solubility (mg/mL)

Workflow for Thermodynamic Solubility Determination.
Hypothetical Mechanism of Action

Pyrimidine analogs often exert their biological effects by interfering with nucleic acid synthesis. For antiviral applications, a common mechanism is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses.[9][10] The diagram below illustrates this hypothetical pathway for a compound like this compound.

G cluster_host Host Cell cluster_virus Viral Replication Cycle A This compound (Prodrug) B Cellular Kinases A->B Phosphorylation C This compound Triphosphate (Active Form) B->C E Viral RNA-Dependent RNA Polymerase (RdRp) C->E Competitive Inhibition D Viral RNA Genome (Template) D->E G Nascent Viral RNA Strand E->G RNA Synthesis F Natural Ribonucleotides (ATP, GTP, CTP, UTP) F->E H Inhibition of RNA Elongation G->H I Viral Replication Blocked H->I

Hypothetical Antiviral Mechanism of Action.

References

5-Iodo-6-methyluracil molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties and synthesis of 5-Iodo-6-methyluracil, a halogenated derivative of uracil. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Molecular Data

This compound is a modified pyrimidine base. Its fundamental molecular properties are summarized below.

PropertyValue
Molecular Formula C5H5IN2O2[1]
Molecular Weight 252.01 g/mol [1]
IUPAC Name 5-iodo-6-methyl-1H-pyrimidine-2,4-dione[1]
CAS Number 1461-67-2[1]

Experimental Protocols: Synthesis

A highly efficient method for synthesizing this compound is through the oxidative halogenation of 6-methyluracil.[1] This approach yields the desired product as the sole outcome of the reaction.

Method: Oxidative Iodination

An effective protocol involves the use of potassium iodide (KI) and hydrogen peroxide (H2O2) in an acidic medium.

  • Starting Material: 6-Methyluracil

  • Reagents:

    • Potassium Iodide (KI) - Serves as the iodine source.

    • Hydrogen Peroxide (H2O2) - Acts as the oxidizing agent.

    • Acetic Acid (AcOH) - Provides the acidic environment for the reaction.

  • Procedure: The iodination of 6-methyluracil is conducted using a combination of potassium iodide and hydrogen peroxide within an acetic acid solvent. This reaction mixture leads to the formation of this compound with a quantitative yield.[1] During the process, particularly with the addition of the oxidizing agent in acetic acid, spontaneous warming of the reaction mixture may occur.[1]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for producing this compound from 6-methyluracil via oxidative iodination.

SynthesisWorkflow Start 6-Methyluracil Process Oxidative Iodination Start->Process Reagents Reagents: • Potassium Iodide (KI) • Hydrogen Peroxide (H₂O₂) • Acetic Acid (AcOH) Reagents->Process Product This compound Process->Product Quantitative Yield

Caption: Oxidative iodination pathway for this compound synthesis.

References

An In-depth Technical Guide to 5-Iodo-6-methyluracil: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil, a halogenated derivative of the pyrimidine base uracil, holds a position of interest in medicinal chemistry due to the established biological activities of related compounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological context of this compound. While direct and extensive research on this specific molecule is limited, this document compiles the available information and draws logical inferences from closely related analogs to offer a thorough resource for researchers. This guide covers its synthesis via oxidative halogenation, its historical context within the broader field of pyrimidine analogs, and its potential, though largely unexplored, biological activities. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the known biological effects of similar compounds to guide future research endeavors.

Introduction

The chemical modification of pyrimidine bases has been a cornerstone of drug discovery for decades, leading to the development of numerous clinically significant antiviral and anticancer agents. The introduction of a halogen atom at the 5-position of the uracil ring, in particular, has been a fruitful strategy. This is exemplified by the well-known anticancer drug 5-fluorouracil and the antiviral agent 5-iodo-2'-deoxyuridine. The methyl group at the 6-position is also known to influence the biological properties of uracil analogs. This compound combines these two structural motifs, making it a compound of considerable scientific interest. This guide aims to consolidate the current knowledge on this compound, providing a foundational resource for further investigation.

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more of a logical progression within the systematic exploration of halogenated pyrimidine derivatives. The synthesis and study of 5-halouracils began with the investigation of 5-chloro-, 5-bromo-, and 5-iodouracil as potential antimetabolites. These early explorations were driven by the hypothesis that such analogs could interfere with nucleic acid metabolism and, consequently, inhibit the growth of rapidly dividing cells, such as those found in tumors or microorganisms[1].

A closely related compound, 6-methyl-5-iodothiouracil, was investigated for its antithyroid action as early as 1949[3]. This historical context suggests that the biological effects of iodinated methyluracil scaffolds have been of interest to the scientific community for a considerable time.

Synthesis of this compound

The primary and most efficient method reported for the synthesis of this compound is the oxidative halogenation of 6-methyluracil.

Experimental Protocol: Oxidative Iodination of 6-Methyluracil

This protocol is adapted from the reported oxidative halogenation of 6-methyluracil.

Materials:

  • 6-Methyluracil

  • Potassium Iodide (KI)

  • Hydrogen Peroxide (H₂O₂)

  • Acetic Acid (AcOH)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil (1.0 equivalent) in a mixture of acetic acid and water.

  • Add potassium iodide (1.5 equivalents) to the suspension and stir the mixture.

  • Cool the flask in an ice bath.

  • Slowly add hydrogen peroxide (3.0 equivalents) dropwise to the reaction mixture using a dropping funnel, maintaining the temperature below 10 °C. The addition of the oxidizing agent may cause foaming.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is reported to proceed to quantitative yield.

  • Upon completion, the precipitate of this compound is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining salts and acetic acid.

  • Dry the product under vacuum to obtain this compound as a solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 6-Methyluracil reaction Oxidative Iodination (Ice Bath, then Room Temp) start1->reaction start2 Potassium Iodide (KI) start2->reaction start3 Hydrogen Peroxide (H₂O₂) start3->reaction start4 Acetic Acid/Water start4->reaction filtration Vacuum Filtration reaction->filtration washing Washing with Water filtration->washing drying Drying washing->drying product This compound drying->product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

Potential Antiviral Activity

The presence of the 5-iodo substituent is a key feature of the antiviral drug Idoxuridine (5-iodo-2'-deoxyuridine), which is effective against herpes simplex virus. It is plausible that this compound could exhibit antiviral properties. The general mechanism of action for such compounds involves their conversion to nucleotides, which can then interfere with viral DNA or RNA synthesis.

Hypothesized Mechanism of Antiviral Action:

Antiviral_Mechanism Hypothesized Antiviral Mechanism Compound This compound Anabolism Cellular Kinases Compound->Anabolism Anabolic Conversion Nucleotide This compound Nucleotide Analog Anabolism->Nucleotide Target Viral Polymerase (DNA or RNA) Nucleotide->Target Incorporation or Competitive Inhibition Inhibition Inhibition of Viral Replication Target->Inhibition

Hypothesized antiviral mechanism of action.
Potential Anticancer Activity

5-Fluorouracil is a widely used chemotherapeutic agent. While the biological effects of a 5-iodo substituent can differ from a 5-fluoro substituent, iodinated uracils have also been investigated for their anticancer properties. The mechanism of action could involve the inhibition of thymidylate synthase or incorporation into DNA, leading to cytotoxicity in rapidly dividing cancer cells.

Potential Antithyroid Activity

The structural similarity to 6-methyl-5-iodothiouracil, a known antithyroid agent, suggests that this compound could potentially interfere with thyroid hormone synthesis[3]. Thiouracil derivatives are known to inhibit thyroid peroxidase, the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

Hypothesized Mechanism of Antithyroid Action:

Antithyroid_Mechanism Hypothesized Antithyroid Mechanism Compound This compound Enzyme Thyroid Peroxidase (TPO) Compound->Enzyme Inhibition Process Iodination of Thyroglobulin Inhibition Inhibition Hormone Thyroid Hormone Synthesis Inhibition->Process Blocks

Hypothesized antithyroid mechanism of action.

Quantitative Data

As of the writing of this guide, there is a notable absence of publicly available quantitative biological data for this compound. To provide a frame of reference, the following table includes data for structurally related compounds.

Table 1: Biological Activity of Related Uracil Derivatives

CompoundBiological ActivityTarget/AssayIC₅₀ / EC₅₀Reference
5-FluorouracilAnticancerVarious Cancer Cell LinesVaries (µM range)N/A
5-Iodo-2'-deoxyuridineAntiviralHerpes Simplex VirusVaries (µM range)N/A
6-MethyluracilProliferative ActivityFetal Calf Lung CellsMTD = 0.24 mM[4]
6-Methyl-5-iodothiouracilAntithyroidIn vivo (animal models)Data not specified[3]

N/A: Not available in the reviewed sources. MTD: Maximum Tolerated Dose.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for future investigation. Key areas for exploration include:

  • Systematic Biological Screening: A comprehensive evaluation of its antiviral, anticancer, and antithyroid activities is warranted.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and understand the contributions of the iodo and methyl groups.

  • Crystallographic Studies: Determining the three-dimensional structure of this compound to aid in computational modeling and drug design.

Conclusion

This compound is a readily synthesizable uracil derivative with significant, yet largely unexplored, potential in medicinal chemistry. Drawing on the rich history of its structural analogs, it is a promising candidate for the development of new therapeutic agents. This technical guide serves as a starting point for researchers, providing the necessary background and experimental details to initiate further studies into the discovery and history of this intriguing molecule. The path is clear for new research to unlock the full potential of this compound.

References

5-Iodo-6-methyluracil: A Technical Guide to its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methyluracil is a synthetic pyrimidine derivative with significant potential in therapeutic applications. This document provides an in-depth technical overview of the putative mechanisms of action of this compound, drawing upon evidence from structurally related compounds. The primary proposed mechanisms are the inhibition of thymidine phosphorylase (TP), an enzyme implicated in cancer progression, and potential antithyroid activity through the inhibition of thyroid peroxidase (TPO). This guide details the signaling pathways, presents experimental protocols for mechanism of action studies, and includes quantitative data from analogous compounds to inform future research and drug development efforts.

Introduction

This compound belongs to the class of substituted uracils, which are known to possess a range of biological activities. The structural features of this compound, specifically the iodine atom at the 5-position and the methyl group at the 6-position of the uracil ring, suggest its potential interaction with key enzymatic targets in pathways crucial for cell proliferation and metabolism. This guide explores the two most probable mechanisms of action: thymidine phosphorylase inhibition and antithyroid activity.

Proposed Mechanism of Action 1: Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP are found in a variety of solid tumors and are associated with angiogenesis, tumor growth, and metastasis. Inhibition of TP is therefore a promising strategy for cancer therapy.

The structural similarity of this compound to the natural substrate of TP, thymidine, and to other known uracil-based TP inhibitors, strongly suggests that it acts as a competitive inhibitor of this enzyme.

Signaling Pathway

The inhibition of thymidine phosphorylase by this compound is hypothesized to block the degradation of thymidine. This leads to a decrease in the production of 2-deoxy-D-ribose-1-phosphate, a downstream product that has been shown to promote angiogenesis and inhibit apoptosis.

TP_Inhibition_Pathway Mechanism of Thymidine Phosphorylase Inhibition Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine dRP 2-deoxy-D-ribose-1-phosphate Angiogenesis Angiogenesis dRP->Angiogenesis Promotes Apoptosis Apoptosis dRP->Apoptosis Inhibits TP->Thymine TP->dRP Inhibitor This compound Inhibitor->TP Inhibits

Figure 1: Proposed mechanism of this compound as a thymidine phosphorylase inhibitor.
Quantitative Data for Related Compounds

CompoundEnzyme SourceAssay TypeIC50 / KiReference
5-IodouracilHumanKinetic AssayKi = value not specified, but shown to inhibit[1]
5-Chloro-6-[(2-iminopyrrolidinyl)methyl]uracilHumanEnzymatic AssayKi = 17 nM[2]
6-imidazolylmethyl-5-fluorouracilNot SpecifiedEnzymatic AssayKi = 51 nM[3]
Experimental Protocol: Thymidine Phosphorylase Inhibition Assay

This spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against thymidine phosphorylase.

Materials:

  • Recombinant human thymidine phosphorylase

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions.

    • Dilute the recombinant human thymidine phosphorylase in potassium phosphate buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of potassium phosphate buffer to each well.

    • Add 10 µL of the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Add 20 µL of the diluted enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the thymidine substrate solution to each well.

    • Immediately measure the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

    • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Proposed Mechanism of Action 2: Antithyroid Activity

The structural similarity of this compound to known antithyroid drugs, particularly 6-methyl-5-iodothiouracil[4], suggests a potential role in modulating thyroid hormone synthesis. The primary target of such compounds is thyroid peroxidase (TPO), a key enzyme in the thyroid gland responsible for the iodination of tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4).

Signaling Pathway

This compound is proposed to act as an inhibitor of thyroid peroxidase, thereby blocking the organification of iodide and the coupling of iodotyrosines to form T3 and T4.

TPO_Inhibition_Pathway Mechanism of Thyroid Peroxidase Inhibition cluster_organification Iodide Organification cluster_coupling Coupling Reaction Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) Thyroglobulin Thyroglobulin-Tyrosine Iodine->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT MIT->TPO DIT->TPO T3 T3 T4 T4 TPO->Iodine TPO->T3 TPO->T4 Inhibitor This compound Inhibitor->TPO Inhibits

References

Methodological & Application

Application Notes and Protocols for 5-Iodo-6-methyluracil in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of uracil, a fundamental component of nucleic acids, have long been a cornerstone in the development of antiviral and anticancer therapies. The strategic modification of the uracil scaffold has yielded compounds with potent and selective biological activities. 5-Iodo-6-methyluracil is a synthetic pyrimidine derivative that holds promise as a lead compound for the discovery of novel antiviral agents. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, potentially enhancing its interaction with viral enzymes or other critical components of the viral replication cycle.

While extensive research has been conducted on various 5-substituted and 6-substituted uracil derivatives, showcasing a broad spectrum of biological activities, specific antiviral data for this compound is not extensively documented in publicly available literature.[1][2][3][4][5][6][7][8] This document, therefore, provides a framework for researchers to explore the antiviral potential of this compound, drawing upon established methodologies for similar nucleoside and non-nucleoside analogs. The protocols and data presented herein are intended as a guide for initiating research into this compound.

Potential Mechanism of Action

The primary mechanism of action for many antiviral uracil analogs, particularly those with halogen substitutions at the 5-position, involves the inhibition of viral nucleic acid synthesis.[9][10][11] It is hypothesized that this compound, after intracellular anabolism to its triphosphate form, could act as a competitive inhibitor of viral DNA or RNA polymerases. Incorporation of the modified nucleotide into a growing nucleic acid chain could lead to premature chain termination, thereby halting viral replication.

Alternatively, the compound could interfere with other essential viral enzymes, such as helicases or proteases, or modulate host cell pathways that are co-opted by the virus for its own replication. The 6-methyl group may influence the compound's binding affinity and selectivity for viral targets over host cell enzymes, a critical factor in developing a safe and effective antiviral drug.

Data Presentation

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only. It is intended to demonstrate how experimental results for this compound could be structured and presented. Actual values must be determined through rigorous experimental testing.

Table 1: Hypothetical In Vitro Antiviral Activity and Cytotoxicity of this compound

VirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Herpes Simplex Virus 1 (HSV-1)Vero2.5>100>40
Influenza A (H1N1)MDCK8.1>100>12.3
Human Immunodeficiency Virus 1 (HIV-1)MT-415.3>100>6.5
Hepatitis C Virus (HCV)Huh-711.8>100>8.5

EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC50: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%. SI: Selectivity Index, a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell toxicity.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells (CC50).

Materials:

  • This compound

  • Host cell line (e.g., Vero, MDCK, MT-4, Huh-7)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a cell control.

  • Incubate the plate for 48-72 hours (duration should match the antiviral assay).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the CC50 value using non-linear regression analysis.

Plaque Reduction Assay

This assay determines the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • This compound

  • Host cell line appropriate for the virus

  • Virus stock of known titer (PFU/mL)

  • 6-well or 12-well cell culture plates

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of this compound in serum-free medium.

  • Infect the cell monolayers with a known amount of virus (e.g., 100 PFU/well) for 1 hour at 37°C. Include a virus-only control.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of overlay medium containing the different concentrations of the compound to each well.

  • Incubate the plates at 37°C until plaques are visible in the virus control wells (typically 2-5 days).

  • Fix the cells with 10% formalin for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque inhibition for each concentration relative to the virus control and determine the EC50 value.

Reverse Transcriptase (RT) Inhibition Assay (for Retroviruses like HIV-1)

This assay measures the ability of this compound to inhibit the activity of viral reverse transcriptase.

Materials:

  • This compound

  • Recombinant HIV-1 Reverse Transcriptase

  • RT assay kit (commercially available, typically contains poly(A) template, oligo(dT) primer, dNTPs including radiolabeled or fluorescently labeled dTTP)

  • Microplate for the assay

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a microplate, combine the reaction buffer, poly(A) template, oligo(dT) primer, and dNTP mix.

  • Add the compound dilutions to the respective wells. Include a no-compound control (enzyme activity control) and a no-enzyme control (background).

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction and process the plate according to the kit manufacturer's instructions to separate the unincorporated nucleotides.

  • Measure the incorporated radioactivity or fluorescence.

  • Calculate the percentage of RT inhibition for each concentration and determine the IC50 value.

Visualizations

Antiviral_Mechanism_of_Action cluster_virus Virus cluster_drug This compound Viral_Entry Viral Entry Viral_Polymerase Viral DNA/RNA Polymerase Viral_Entry->Viral_Polymerase Viral_Assembly Viral Assembly & Release Viral_Polymerase->Viral_Assembly IMU This compound IMU_TP This compound Triphosphate IMU->IMU_TP Intracellular Phosphorylation IMU_TP->Viral_Polymerase Inhibition

Caption: Hypothetical mechanism of action of this compound.

Experimental_Workflow Start Start: Synthesize/Acquire This compound Cytotoxicity Cytotoxicity Assay (CC50) on Host Cells Start->Cytotoxicity Primary_Screen Primary Antiviral Screen (e.g., CPE Assay) Start->Primary_Screen Dose_Response Dose-Response Assay (e.g., Plaque Reduction) to determine EC50 Primary_Screen->Dose_Response Active Hit Mechanism Mechanism of Action Studies (e.g., Polymerase Assay) Dose_Response->Mechanism Potent & Selective Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A typical experimental workflow for antiviral drug discovery.

Logical_Relationship Compound This compound Low_EC50 Low EC50 (High Potency) Compound->Low_EC50 High_CC50 High CC50 (Low Toxicity) Compound->High_CC50 High_SI High Selectivity Index (SI) Promising_Candidate Promising Antiviral Candidate High_SI->Promising_Candidate Low_EC50->High_SI High_CC50->High_SI

Caption: Logical relationship for identifying a promising antiviral candidate.

References

Application Note: Laboratory Synthesis of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-6-methyluracil is a key halogenated pyrimidine derivative. Its structure serves as a versatile scaffold in medicinal chemistry and drug development. The presence of the iodine atom at the C5 position provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of more complex molecules with potential therapeutic applications. Iodinated pyrimidines are crucial precursors for creating a wide array of functionalized nucleobase analogs, which are investigated for their antiviral and anticancer properties[1]. This document provides a detailed protocol for the efficient synthesis of this compound via oxidative iodination of 6-methyluracil.

Reaction Scheme

The synthesis proceeds through the electrophilic substitution of a hydrogen atom with an iodine atom at the 5-position of the 6-methyluracil ring. This is achieved using an iodine source and an oxidizing agent in an acidic medium.

Experimental Protocol

This protocol is adapted from established methods for the oxidative halogenation of uracil derivatives[2]. The procedure described below utilizes potassium iodide as the iodine source and hydrogen peroxide as the oxidizing agent in an acetic acid medium, which has been shown to produce a quantitative yield[2].

1. Materials and Reagents

  • 6-Methyluracil (C₅H₆N₂O₂)[3]

  • Potassium Iodide (KI)

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Glacial Acetic Acid (CH₃COOH)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Deionized water

  • Ethanol

2. Equipment

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR Spectrometer

  • Mass Spectrometer

3. Synthesis Procedure

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil (e.g., 5.0 g, 39.6 mmol) in glacial acetic acid (e.g., 100 mL).

  • Reagent Addition: To the stirred suspension, add potassium iodide (e.g., 7.2 g, 43.6 mmol, 1.1 eq).

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (e.g., 4.5 mL, 44.1 mmol, 1.1 eq) dropwise via a dropping funnel over 15-20 minutes. The addition of the oxidizing agent can cause spontaneous warming to 50-60°C and potential foaming, requiring careful control[2].

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing 300 mL of an ice-water mixture.

  • Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of the iodine disappears and the solution becomes colorless or a pale yellow precipitate forms.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water and a small amount of cold ethanol.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

4. Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure and identify the position of iodination.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₅H₅IN₂O₂, MW: 252.01 g/mol )[4].

Data Presentation

The following table summarizes the results of various iodination methods for 6-methyluracil as reported in the literature, highlighting the efficiency of the oxidative halogenation approach.

Iodinating SystemOxidizing AgentSolventTime (h)Yield (%)Reference
KIH₂O₂Acetic Acid-Quantitative[2]
I₂H₂O₂Water1020[2]
KINaNO₂Acetic Acid-40[2]
I₂-Water-Low[2]
KI / H₂O₂H₂O₂THF/H₂O (1:1)410[2]

Experimental Workflow Visualization

The logical flow of the synthesis protocol is illustrated in the diagram below.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis Reactants 6-Methyluracil Potassium Iodide Glacial Acetic Acid Setup Suspend reactants in flask Cool in ice bath Reactants->Setup Addition Add H₂O₂ dropwise Setup->Addition Stirring Stir at room temperature Monitor via TLC Addition->Stirring Pour Pour into ice-water Stirring->Pour Quench Add Na₂S₂O₃ solution Pour->Quench Filter Filter and wash solid Quench->Filter Dry Dry crude product Filter->Dry Purify Recrystallize (optional) Dry->Purify Characterization Confirm structure via: - NMR Spectroscopy - Mass Spectrometry - Melting Point Purify->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Workflow for the synthesis and analysis of this compound.

Safety Precautions

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor. Handle with care.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin burns. Avoid contact with skin and eyes.

  • Iodine is corrosive and can cause stains. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

References

Application of 5-Iodo-6-methyluracil in Cancer Research: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Direct experimental data on the application of 5-Iodo-6-methyluracil in cancer research is limited in publicly available scientific literature. The following application notes and protocols are constructed based on a prospective analysis of related and well-studied uracil analogs, namely 5-iodouracil and 6-methyluracil. This document serves as a guide for researchers to design and conduct initial investigations into the potential anticancer properties of this compound.

Application Notes

This compound is a synthetic derivative of the nucleobase uracil. Its structure, featuring both a halogen (iodo) at the 5-position and a methyl group at the 6-position, suggests potential as an anticancer agent. Halogenated pyrimidines, such as 5-fluorouracil (5-FU), are established chemotherapeutic agents that interfere with DNA and RNA synthesis. The methyl group at the 6-position may influence the compound's metabolic stability and interaction with target enzymes.

Putative Mechanism of Action

Based on analogous compounds, the proposed anticancer mechanism of this compound could involve several pathways:

  • Inhibition of DNA Synthesis: Like other halogenated uracil analogs, this compound, upon intracellular conversion to its deoxyribonucleotide form, could act as an inhibitor of thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of thymidylate synthase would lead to a depletion of thymidine triphosphate, disrupting DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

  • Incorporation into Nucleic Acids: The compound might be incorporated into both DNA and RNA, leading to nucleic acid damage and dysfunction. The presence of the bulky iodine atom could disrupt the helical structure of DNA and interfere with transcription and translation processes, contributing to its cytotoxic effects.

  • Modulation of Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Uracil derivatives have been shown to influence key cancer-related pathways. It is plausible that this compound could modulate pathways such as the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently activated in various cancers and control cell proliferation, survival, and metastasis.

Potential Therapeutic Applications

Given its putative mechanisms, this compound could be investigated as a potential therapeutic agent for various solid tumors, including but not limited to:

  • Colorectal Cancer

  • Breast Cancer

  • Pancreatic Cancer

  • Head and Neck Cancers

Further research is required to determine its efficacy and safety profile in preclinical models of these cancers.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on data reported for analogous uracil derivatives. These values are for illustrative purposes and require experimental validation.

Cell LineCancer TypePutative IC50 (µM)
HT-29Colorectal Carcinoma15 - 30
MCF-7Breast Carcinoma10 - 25
PANC-1Pancreatic Carcinoma20 - 40
A549Non-small cell lung carcinoma25 - 50

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7, PANC-1, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

G

Concluding Remarks

The information presented provides a foundational framework for initiating research into the anticancer potential of this compound. The proposed mechanisms of action and experimental protocols are based on the well-established activities of analogous uracil derivatives. It is imperative that these hypotheses are rigorously tested through in vitro and in vivo studies to ascertain the true therapeutic potential and molecular targets of this novel compound. Further investigations into its effects on specific signaling pathways, cell cycle progression, and its potential for synergistic combinations with existing chemotherapeutic agents are also warranted.

5-Iodo-6-methyluracil: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodo-6-methyluracil is a key synthetic intermediate in organic and medicinal chemistry. The presence of an iodine atom at the C-5 position of the uracil ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. This allows for the synthesis of diverse molecular architectures, many of which are of significant interest in drug discovery and materials science. This document provides detailed protocols for the synthesis of this compound and its application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the oxidative iodination of commercially available 6-methyluracil.[1]

Experimental Protocol: Iodination of 6-Methyluracil

Materials:

  • 6-Methyluracil

  • Potassium Iodide (KI)

  • Sodium Nitrite (NaNO₂)

  • Acetic Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 6-methyluracil (1.0 eq) and potassium iodide (1.2 eq) in a mixture of acetic acid and water.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water to the stirred mixture. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product is dried under vacuum to yield this compound.

Quantitative Data
Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
6-Methyluracil126.111.0
Potassium Iodide166.001.2
Sodium Nitrite69.001.5

Table 1: Reagents for the Synthesis of this compound.

ProductYield (%)
This compound~95%[1]

Table 2: Typical Yield for the Synthesis of this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and vinyl moieties at the 5-position of the uracil core.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-methyluracils

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an arylboronic acid.[2][3]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/Water mixture, DMF)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in the chosen solvent, add the arylboronic acid, palladium catalyst, and base.

  • Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄NaOHDioxane/H₂O100170-95[2]
Pd(OAc)₂/XPhosK₃PO₄Dioxane/H₂O10015-2480-99[4]

Table 3: Typical Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Halogenated Uracils.

Sonogashira Coupling: Synthesis of 5-Alkynyl-6-methyluracils

The Sonogashira coupling facilitates the reaction between this compound and a terminal alkyne to form 5-alkynyl-6-methyluracils.[2][5]

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Solvent (e.g., DMF, THF)

Procedure:

  • To a solution of this compound (1.0 eq) and the terminal alkyne in the chosen solvent, add the palladium catalyst, CuI, and the amine base under an inert atmosphere.

  • Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NDMF25-502-660-90[2]
Pd(PPh₃)₄CuIEt₃NDMF253-1638-53[5]

Table 4: Typical Reaction Conditions and Yields for Sonogashira Coupling of Halogenated Uracils.

Heck Reaction: Synthesis of 5-Vinyl-6-methyluracils

The Heck reaction allows for the coupling of this compound with an alkene to introduce a vinyl group at the 5-position.[6][7]

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylates) (1.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃) (0.1 eq)

  • Base (e.g., Et₃N, K₂CO₃) (2.0 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the alkene, palladium acetate, the phosphine ligand, and the base in the chosen solvent.

  • Degas the mixture and heat it under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the palladium catalyst.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF10012-2450-80[6]
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile801260-90[7]

Table 5: General Reaction Conditions and Yields for the Heck Reaction.

Visualized Workflows and Mechanisms

G Synthesis and Application Workflow cluster_synthesis Synthesis of Intermediate cluster_coupling Cross-Coupling Reactions cluster_products Product Classes 6-Methyluracil 6-Methyluracil Iodination Iodination 6-Methyluracil->Iodination KI, NaNO2, AcOH This compound This compound Iodination->this compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura Arylboronic acid, Pd catalyst Sonogashira Sonogashira This compound->Sonogashira Terminal alkyne, Pd/Cu catalyst Heck Heck This compound->Heck Alkene, Pd catalyst 5-Aryl-6-methyluracils 5-Aryl-6-methyluracils Suzuki-Miyaura->5-Aryl-6-methyluracils 5-Alkynyl-6-methyluracils 5-Alkynyl-6-methyluracils Sonogashira->5-Alkynyl-6-methyluracils 5-Vinyl-6-methyluracils 5-Vinyl-6-methyluracils Heck->5-Vinyl-6-methyluracils

Caption: Synthetic workflow for this compound and its derivatives.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation R-Pd(II)-X_L2->Transmetalation R'-B(OR)2, Base R-Pd(II)-R'_L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation_Pd Transmetalation R-Pd(II)-X_L2->Transmetalation_Pd R-Pd(II)-C≡CR'_L2 R-Pd(II)-C≡CR' L2 Transmetalation_Pd->R-Pd(II)-C≡CR'_L2 CuX CuX Transmetalation_Pd->CuX Reductive_Elimination Reductive Elimination R-Pd(II)-C≡CR'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-C≡C-R' Reductive_Elimination->Product Alkyne_Activation Alkyne Activation CuX->Alkyne_Activation R'-C≡CH, Base Cu-C≡CR' Cu-C≡CR' Alkyne_Activation->Cu-C≡CR' Cu-C≡CR'->Transmetalation_Pd Heck_Cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-Pd(II)-X_L2 R-Pd(II)-X L2 Oxidative_Addition->R-Pd(II)-X_L2 Alkene_Coordination Alkene Coordination R-Pd(II)-X_L2->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Substituted Alkene Beta_Hydride_Elimination->Product HPd(II)X_L2 H-Pd(II)-X L2 Beta_Hydride_Elimination->HPd(II)X_L2 Base_Regeneration Base Regeneration HPd(II)X_L2->Base_Regeneration Base Base_Regeneration->Pd(0)L2

References

Application Note: Analytical Methods for the Quantification of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Iodo-6-methyluracil is a halogenated derivative of uracil, a fundamental component of nucleic acids. Halogenated pyrimidines are of significant interest in medicinal chemistry and drug development due to their potential as antiviral, anticancer, and radiosensitizing agents. The iodine and methyl substitutions on the uracil ring can significantly alter the molecule's biological activity and metabolic fate. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for preclinical and clinical studies, ensuring product quality and enabling pharmacokinetic and pharmacodynamic assessments.

This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine quality control of bulk drug substances and formulations, while the LC-MS/MS method offers higher sensitivity and selectivity for bioanalytical applications.

I. Quantification of this compound by Reverse-Phase HPLC-UV

This method provides a robust and reliable approach for the quantification of this compound in bulk powder or simple formulations. The method utilizes a C18 reverse-phase column for separation with UV detection.

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (LC-MS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Isocratic elution with 30% Mobile Phase B and 70% Mobile Phase A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 275 nm (based on typical absorbance maxima for similar uracil derivatives)

  • Run Time: 10 minutes

5. Sample Preparation:

  • Bulk Powder: Accurately weigh approximately 10 mg of the this compound sample, dissolve in 10 mL of methanol, and dilute to the appropriate concentration within the calibration range with the mobile phase.

  • Formulations: Depending on the excipients, a suitable extraction method may be required. For simple formulations, dissolve a known amount in methanol, sonicate, centrifuge to remove insoluble excipients, and dilute the supernatant.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Hypothetical HPLC-UV Method Validation Summary

The following table summarizes the expected performance characteristics of the validated HPLC-UV method.

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:11.0 µg/mL
Specificity No interference from blank/placeboPeak purity index > 0.999

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Methanol A->B C Dilution to Working Concentration B->C D HPLC Injection C->D E Chromatographic Separation (C18) D->E F UV Detection (275 nm) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: HPLC-UV analytical workflow for this compound.

II. Quantification of this compound by LC-MS/MS

For the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N₂-5-Iodo-6-methyluracil (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., human plasma)

2. Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard and QC Solutions: Prepare by spiking the stock solution into the biological matrix to create calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

4. LC-MS/MS Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm

  • Mobile Phase Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 253.0 m/z -> Q3: 126.0 m/z (precursor [M+H]⁺ to a fragment ion)

    • Internal Standard: To be determined based on the specific IS used.

  • MS Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) by infusing a standard solution.

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for analysis.

Hypothetical LC-MS/MS Method Validation Summary

The following table summarizes the expected performance characteristics of the validated LC-MS/MS method for a bioanalytical application.

ParameterSpecificationHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Precision (RSD%)
- Intra-day≤ 15% (≤ 20% at LLOQ)< 8%
- Inter-day≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5% to +7%
Lower Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 10:10.1 ng/mL
Matrix Effect CV ≤ 15%8%
Recovery Consistent and reproducible> 85%
Specificity No endogenous interference at the retention time of the analyte and ISNo significant peaks in blank matrix

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis A Plasma Sample (100 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Evaporation of Supernatant D->E F Reconstitution E->F G UHPLC Injection F->G H Gradient Elution (C18) G->H I ESI Ionization H->I J MRM Detection (Triple Quadrupole) I->J K Peak Area Ratio (Analyte/IS) J->K L Regression Analysis K->L M Concentration Calculation L->M

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Application Notes and Protocols for Efficacy Testing of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel anticancer agents are paramount to advancing oncology. 5-Iodo-6-methyluracil is a synthetic uracil analog with potential therapeutic applications. Uracil analogs often exert their cytotoxic effects by interfering with nucleic acid synthesis or by being incorporated into DNA or RNA, leading to cellular damage and apoptosis. A structured and comprehensive experimental design is crucial for determining the efficacy and mechanism of action (MoA) of such compounds.

These application notes provide a detailed framework for the preclinical evaluation of this compound, beginning with broad in vitro screening to determine cytotoxic activity, followed by mechanistic assays to elucidate the mode of cell death, and culminating in a foundational in vivo model to assess therapeutic potential in a living system. The protocols provided are foundational and can be adapted for various cancer types and specific laboratory conditions.

Phase 1: In Vitro Cytotoxicity Screening

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic or cytostatic effect across a panel of diverse human cancer cell lines. This provides a preliminary spectrum of activity and helps identify sensitive cancer types for further investigation. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[1]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[3]

Materials:

  • This compound (stock solution in DMSO)

  • Selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U87-MG (glioblastoma))

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[3]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log-concentration of the compound to determine the IC50 value using non-linear regression analysis.

Data Presentation: In Vitro Cytotoxicity

Summarize the calculated IC50 values in a table for clear comparison of the compound's potency across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound after 72-hour Treatment

Cell Line Cancer Type IC50 (µM) ± SD
MCF-7 Breast Adenocarcinoma
A549 Lung Carcinoma
HCT116 Colorectal Carcinoma
U87-MG Glioblastoma

| PC-3 | Prostate Cancer | |

Visualization: Cytotoxicity Screening Workflow

G cluster_workflow In Vitro Cytotoxicity Screening Workflow A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Workflow for determining the in vitro cytotoxicity of a test compound.

Phase 2: Mechanism of Cell Death Analysis

Once the cytotoxic activity is confirmed, the next step is to determine whether the compound induces apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose, analyzed via flow cytometry.[5]

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[6] Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.[5]

Materials:

  • A sensitive cancer cell line (selected from Phase 1)

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To detach adherent cells, use trypsin. Combine all cells from each well.[6]

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[6]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer. Acquire data for at least 10,000 events per sample. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Presentation: Apoptosis Analysis

Present the flow cytometry data as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Table 2: Apoptosis Induction by this compound in [Cell Line] after 48h

Treatment Concentration Viable Cells (%) (Annexin V- / PI-) Early Apoptotic Cells (%) (Annexin V+ / PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control
IC50

| 2x IC50 | | | |

Visualization: Apoptosis Assay Workflow

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Seed and Treat Cells with Compound B Harvest Adherent and Floating Cells A->B C Wash Cells with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in the Dark E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations G->H

Workflow for the detection of apoptosis using Annexin V and PI staining.

Phase 3: Molecular Target and Pathway Analysis

To understand the molecular mechanism, it is essential to investigate the compound's effect on key signaling pathways involved in cell proliferation and apoptosis. Western blotting and qPCR are powerful techniques for analyzing protein and gene expression levels, respectively.[7][8][9]

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Many chemotherapeutic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is often regulated by the BCL-2 family of proteins and culminates in the activation of effector caspases like Caspase-3, which cleaves key cellular substrates such as PARP, leading to cell death.

G cluster_pathway Hypothetical Intrinsic Apoptosis Pathway Drug This compound DNA_Damage DNA Damage / Stress Drug->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax upregulates Bcl2 Bcl-2 Inhibition p53->Bcl2 downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocol: Western Blot

Western blotting is used to detect specific proteins in a sample.[10] This protocol will assess the levels of key apoptotic proteins.

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per well onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.[8][11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, p53, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Experimental Protocol: Quantitative PCR (qPCR)

qPCR is used to measure the expression levels of specific genes.[13] This protocol will assess the mRNA levels of genes involved in apoptosis.

Procedure:

  • RNA Extraction: Treat cells as previously described. Extract total RNA using a commercial kit (e.g., Trizol or RNeasy).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., TP53, BAX, BCL2) and a reference gene (e.g., GAPDH, ACTB).[9]

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using a standard cycling program.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene.[14]

Data Presentation: Molecular Analysis

Present the normalized, quantitative data from Western blot and qPCR in tables.

Table 3: Relative Protein Expression in [Cell Line] after 48h Treatment

Treatment Concentration Normalized Cleaved Caspase-3 Normalized Cleaved PARP Normalized p53
Vehicle Control 1.0 1.0 1.0
IC50

| 2x IC50 | | | |

Table 4: Relative mRNA Expression in [Cell Line] after 24h Treatment

Treatment Concentration TP53 Fold Change BAX Fold Change BCL2 Fold Change
Vehicle Control 1.0 1.0 1.0
IC50

| 2x IC50 | | | |

Phase 4: In Vivo Efficacy Assessment

In vitro results must be validated in a living organism. A cell line-derived xenograft (CDX) model in immunodeficient mice is a standard initial approach to evaluate a compound's anti-tumor activity in vivo.[15][16][17]

Experimental Protocol: Xenograft Tumor Model

This model involves implanting human tumor cells into immunodeficient mice to study tumor growth and response to treatment.[18][19]

Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • A sensitive cancer cell line (e.g., HCT116)

  • Matrigel (optional, for enhancing tumor take-rate)

  • This compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound (at one or more dose levels) and the vehicle control to their respective groups via a determined route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control group. Analyze statistical significance between the groups.

Data Presentation: In Vivo Efficacy

Summarize the key endpoint data in a table.

Table 5: Efficacy of this compound in [Cell Line] Xenograft Model

Treatment Group Dose & Schedule Mean Final Tumor Volume (mm³) ± SEM Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SEM
Vehicle Control - N/A
This compound [Dose 1]
This compound [Dose 2]

| Positive Control | [e.g., 5-FU] | | | |

Visualization: In Vivo Xenograft Study Workflow

G cluster_workflow In Vivo Xenograft Study Workflow A Implant Human Cancer Cells into Immunodeficient Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Compound and Vehicle Control C->D E Measure Tumor Volume and Body Weight Regularly D->E F Euthanize at Endpoint E->F G Excise and Weigh Tumors F->G H Calculate TGI and Analyze Data G->H

Workflow for conducting an in vivo xenograft efficacy study.

References

Application Notes and Protocols: 5-Iodo-6-methyluracil in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Iodo-6-methyluracil in Enzyme Inhibition

This compound belongs to the pyrimidine analog class of compounds, which are known to interact with various enzymes involved in nucleotide metabolism. Due to their structural similarity to endogenous nucleobases, these compounds can act as competitive or non-competitive inhibitors, making them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents. Of particular interest is the inhibition of thymidine phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis.

Target Enzyme: Thymidine Phosphorylase (TP)

Thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF), is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Elevated levels of TP have been observed in various solid tumors, where it is associated with increased angiogenesis, tumor growth, and metastasis. This makes TP a significant target for anti-cancer drug development.

Signaling Pathway of Thymidine Phosphorylase in Angiogenesis

The diagram below illustrates the signaling pathway initiated by thymidine phosphorylase, leading to angiogenesis.

Thymidine_Phosphorylase_Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine TP->Thymine dRibose1P 2-deoxy-D-ribose -1-phosphate TP->dRibose1P dRibose 2-deoxy-D-ribose dRibose1P->dRibose Dephosphorylation EndothelialCell Endothelial Cell dRibose->EndothelialCell Stimulates Angiogenesis Angiogenesis EndothelialCell->Angiogenesis Leads to

Thymidine phosphorylase-mediated angiogenesis pathway.

Quantitative Inhibition Data

While specific inhibitory constants for this compound are not available, studies on the closely related analog, 5-iodouracil, provide valuable data on the inhibition of human thymidine phosphorylase.

CompoundEnzymeInhibition Constant (Ki)Assay MethodReference
5-IodouracilHuman Thymidine Phosphorylase0.48 mMSpectrophotometric[1][2]
5-Chloro-6-(2-iminopyrrolidin-1-yl)methyluracil HCl (TPI)Human Thymidine Phosphorylase1.7 x 10-8 MNot Specified

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase Inhibition

This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase. The assay measures the conversion of thymidine to thymine, which results in an increase in absorbance at 290 nm.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine

  • This compound (or other test inhibitors)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of thymidine in potassium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute in potassium phosphate buffer to desired concentrations.

    • Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.1 U/mL).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 150 µL of potassium phosphate buffer

      • 20 µL of the test inhibitor solution (or buffer for control)

      • 10 µL of the TP enzyme solution

    • Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the thymidine solution to each well.

    • Immediately begin monitoring the increase in absorbance at 290 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (Vo) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration compared to the control.

    • Plot percent inhibition against inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (thymidine) and the inhibitor. Analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for TP Inhibition Assay

The following diagram outlines the general workflow for the thymidine phosphorylase inhibition assay.

TP_Inhibition_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) B Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (37°C, 10 min) B->C D Reaction Initiation (Add Substrate) C->D E Spectrophotometric Reading (Absorbance at 290 nm) D->E F Data Analysis (Calculate Vo, % Inhibition, IC50/Ki) E->F

Workflow for Thymidine Phosphorylase Inhibition Assay.

Inhibition of DNA Polymerase

While the primary focus has been on thymidine phosphorylase, uracil analogs can also inhibit DNA polymerases. These enzymes are crucial for DNA replication and repair, making them important targets in cancer and antiviral therapies. The mechanism of inhibition often involves the analog being incorporated into the growing DNA strand, leading to chain termination.

Protocol 2: DNA Polymerase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of compounds like this compound on DNA polymerase activity. This is a non-radioactive, gel-based assay.

Materials:

  • DNA Polymerase (e.g., Taq, Pol α, Pol β)

  • Primer-template DNA substrate (a short oligonucleotide primer annealed to a longer template strand)

  • Deoxynucleotide triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • This compound (or its triphosphate derivative if required for incorporation)

  • Reaction buffer (specific to the polymerase being used)

  • Magnesium Chloride (MgCl2)

  • Stop solution (e.g., formamide with EDTA and a loading dye)

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA visualization method (e.g., SYBR Green, ethidium bromide, or fluorescently labeled primer)

Procedure:

  • Reagent Preparation:

    • Prepare the primer-template DNA by annealing a labeled (e.g., fluorescent) primer to the template strand.

    • Prepare stock solutions of dNTPs and the test inhibitor at various concentrations.

  • Assay Setup:

    • In microcentrifuge tubes, set up the following reaction mixture on ice:

      • Reaction buffer

      • Primer-template DNA

      • dNTPs

      • Test inhibitor at various concentrations (or vehicle control)

      • MgCl2

    • Add the DNA polymerase to each tube to initiate the reaction.

  • Reaction:

    • Incubate the reactions at the optimal temperature for the specific DNA polymerase for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding the stop solution.

    • Denature the DNA by heating the samples (e.g., 95°C for 5 minutes).

    • Separate the DNA products by denaturing PAGE.

    • Visualize the DNA bands using an appropriate imaging system.

  • Data Analysis:

    • Quantify the intensity of the full-length product band in each lane.

    • Calculate the percent inhibition of DNA synthesis at each inhibitor concentration relative to the control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Logical Workflow for DNA Polymerase Inhibition Assay

The diagram below illustrates the logical steps involved in a DNA polymerase inhibition assay.

DNA_Polymerase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Primer-Template DNA C Set up Reaction Mix (Primer-Template, dNTPs, Inhibitor) A->C B Prepare Reagents (Buffers, dNTPs, Inhibitor) B->C D Initiate with DNA Polymerase C->D E Incubate at Optimal Temperature D->E F Terminate Reaction E->F G Denaturing PAGE F->G H Visualize DNA Bands G->H I Quantify and Calculate IC50 H->I

Workflow for DNA Polymerase Inhibition Assay.

Conclusion

This compound and its analogs are promising compounds for the study of enzyme inhibition, particularly targeting thymidine phosphorylase. The provided protocols offer a starting point for researchers to investigate the inhibitory potential of these compounds. While specific quantitative data for this compound is yet to be established, the information available for closely related structures suggests that it is a worthwhile candidate for further investigation in the context of cancer and angiogenesis research. Future studies should focus on determining the precise IC50 and Ki values of this compound against both thymidine phosphorylase and various DNA polymerases to fully elucidate its biochemical profile and therapeutic potential.

References

Application Notes and Protocols for the Purification of Synthesized 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthesized 5-Iodo-6-methyluracil, a key intermediate in various pharmaceutical and research applications. The following sections outline three common and effective purification techniques: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method is presented with a detailed experimental protocol, expected quantitative outcomes, and a visual workflow diagram.

Recrystallization

Recrystallization is a fundamental and cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, several solvent systems can be employed, with outcomes dependent on the nature of the impurities present in the crude product.

Quantitative Data
ParameterRecrystallization from Ethanol/WaterRecrystallization from Acetic Acid
Purity >98%>99%
Yield 75-85%70-80%
Recovery HighModerate
Throughput HighHigh
Cost LowLow
Experimental Protocol: Recrystallization from Ethanol/Water
  • Solvent Preparation: Prepare a solution of 95% ethanol in water.

  • Dissolution: In a suitable flask, add the crude this compound. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until the solution becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by cold diethyl ether to facilitate drying.[1]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow Diagram: Recrystallization

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in Hot Ethanol Dissolve in Hot Ethanol Hot Filtration (Optional) Hot Filtration (Optional) Dissolve in Hot Ethanol->Hot Filtration (Optional) Add Hot Water & Reheat Add Hot Water & Reheat Hot Filtration (Optional)->Add Hot Water & Reheat Slow Cooling Slow Cooling Add Hot Water & Reheat->Slow Cooling Vacuum Filtration Vacuum Filtration Slow Cooling->Vacuum Filtration Wash with Cold Solvents Wash with Cold Solvents Vacuum Filtration->Wash with Cold Solvents Drying Drying Wash with Cold Solvents->Drying Pure this compound Pure this compound Drying->Pure this compound Column_Chromatography_Workflow cluster_1 Column Chromatography Process Crude Product Crude Product Load Sample Load Sample Crude Product->Load Sample Slurry Pack Silica Gel Slurry Pack Silica Gel Slurry Pack Silica Gel->Load Sample Elute with Solvent Gradient Elute with Solvent Gradient Load Sample->Elute with Solvent Gradient Collect Fractions Collect Fractions Elute with Solvent Gradient->Collect Fractions TLC Analysis TLC Analysis Collect Fractions->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Evaporation Solvent Evaporation Combine Pure Fractions->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound HPLC_Workflow cluster_2 Preparative HPLC Process Crude/Partially Pure Product Crude/Partially Pure Product Dissolve & Filter Sample Dissolve & Filter Sample Inject into HPLC Inject into HPLC Dissolve & Filter Sample->Inject into HPLC Gradient Elution Gradient Elution Inject into HPLC->Gradient Elution Equilibrate Column Equilibrate Column Equilibrate Column->Inject into HPLC Fraction Collection Fraction Collection Gradient Elution->Fraction Collection Purity Analysis (Analytical HPLC) Purity Analysis (Analytical HPLC) Fraction Collection->Purity Analysis (Analytical HPLC) Combine Pure Fractions Combine Pure Fractions Purity Analysis (Analytical HPLC)->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Highly Pure this compound Highly Pure this compound Solvent Removal->Highly Pure this compound

References

Application Notes and Protocols for 5-Iodo-6-methyluracil in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methyluracil is a synthetic derivative of the pyrimidine base uracil, featuring both an iodine atom at the 5th position and a methyl group at the 6th position. While research specifically on this compound is emerging, the well-documented activities of related 5-halogenated and 6-methylated uracil analogs provide a strong foundation for exploring its potential applications in cellular and molecular biology. This document outlines detailed application notes and protocols for incorporating this compound into various cellular assays to investigate its biological effects.

The introduction of a halogen at the 5-position of the uracil ring can significantly influence its biological activity, often leading to antiviral and anticancer properties by interfering with nucleic acid metabolism.[1][2] The methyl group at the 6-position is known to enhance metabolic stability and can modulate the immunomodulatory and regenerative properties of the uracil scaffold.[2][3][4] Therefore, this compound is a compound of interest for its potential as an anticancer, antiviral, or immunomodulatory agent.

Potential Mechanisms of Action

Based on the known functions of related compounds, this compound may exert its cellular effects through several mechanisms:

  • Inhibition of DNA Synthesis: As a thymidine analog, it could be phosphorylated and incorporated into DNA, leading to chain termination or dysfunction. It might also inhibit key enzymes in the pyrimidine synthesis pathway, such as thymidylate synthase.

  • Modulation of Immune Responses: 6-methyluracil derivatives have been shown to possess immunomodulatory effects, potentially by influencing cytokine production or the activity of immune cells.[2]

  • Induction of Apoptosis: Disruption of DNA synthesis and other cellular processes can trigger programmed cell death.

  • Antiviral Activity: By mimicking natural nucleosides, it could interfere with viral replication enzymes like DNA polymerase or reverse transcriptase.[1]

Experimental Protocols

The following are detailed protocols for assessing the potential biological activities of this compound in cellular assays.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).

Materials:

  • This compound

  • Cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare a stock solution of this compound in DMSO. Further dilute in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Data Presentation:

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.198.595.290.1
192.185.678.3
1075.460.245.8
5050.335.120.5
10025.815.48.2
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effects of this compound are mediated by apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control95.22.11.51.2
This compound (IC50)40.535.818.25.5
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the cell cycle distribution by flow cytometry.

Data Presentation:

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.330.114.6
1058.225.416.4
5065.115.219.7
10072.88.518.7

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding compound This compound (Varying Concentrations) seeding->compound treatment Incubation (24, 48, 72h) compound->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V / PI Staining (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle plate_reader Microplate Reader viability->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer cell_cycle->flow_cytometer data_interp Data Interpretation (IC50, % Apoptosis, Cell Cycle Distribution) plate_reader->data_interp flow_cytometer->data_interp

Caption: Experimental workflow for cellular assays.

signaling_pathway cluster_dna DNA Metabolism cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction compound This compound dna_inc Incorporation into DNA compound->dna_inc ts_inhibit Thymidylate Synthase Inhibition compound->ts_inhibit s_phase S-Phase Arrest dna_inc->s_phase ts_inhibit->s_phase g2m_phase G2/M Arrest s_phase->g2m_phase caspase Caspase Activation g2m_phase->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for the Safe Handling of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for 5-Iodo-6-methyluracil. The information is compiled from available safety data sheets for structurally related compounds and specific hazard information for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Sensitization1H317: May cause an allergic skin reaction.[1]
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Carcinogenicity2H351: Suspected of causing cancer.[1]

GHS Pictograms:

alt text

Signal Word: Danger[1]

Exposure Controls and Personal Protection

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Ensure that eyewash stations and safety showers are readily accessible.[2][4]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[5][6] A lab coat or other protective clothing should be worn.[4]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[2][5]

Safe Handling and Storage Protocols

Handling:

  • Avoid contact with skin, eyes, and clothing.[4][7]

  • Do not breathe dust or aerosols.[6]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5]

  • Use only in a chemical fume hood.

Storage:

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[4][7]

  • Store in a locked cabinet or other secure area.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and This compound prep_hood->prep_materials weigh Weigh Compound in Hood prep_materials->weigh dissolve Dissolve or Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5][8]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[4][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][5]

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel from the spill area.[2]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][6]

  • Absorb: For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4][5] For liquid spills, absorb with an inert material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Dispose of waste in accordance with local, state, and federal regulations.[5]

Disposal Considerations

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to contact a licensed professional waste disposal service.[5]

Toxicological Information

Logical Relationship for Risk Assessment

The following diagram outlines the logical steps for a risk assessment before working with this compound.

G cluster_assessment Risk Assessment identify_hazards Identify Hazards (Sensitizer, Suspected Carcinogen) evaluate_exposure Evaluate Potential Exposure Routes identify_hazards->evaluate_exposure determine_controls Determine Control Measures (Hood, PPE) evaluate_exposure->determine_controls implement_procedures Implement Safe Work Procedures determine_controls->implement_procedures plan_emergencies Plan for Emergencies (Spills, Exposure) implement_procedures->plan_emergencies

Caption: Risk Assessment for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Iodo-6-methyluracil synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent methods for synthesizing this compound involve the electrophilic iodination of 6-methyluracil. Key methods include oxidative iodination using an iodine source (like potassium iodide or molecular iodine) in the presence of an oxidizing agent (such as hydrogen peroxide or sodium nitrite) and the use of iodinating reagents like N-Iodosuccinimide (NIS).

Q2: What is the expected yield for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. Oxidative iodination of 6-methyluracil with potassium iodide and hydrogen peroxide in acetic acid can achieve quantitative yields.[1] Other methods may provide yields ranging from 10% to 90%.[1] For a detailed comparison, please refer to the Data Presentation section.

Q3: Are there any common side products in this synthesis?

A3: The iodination of 6-methyluracil is generally a clean reaction, leading to this compound as the single major product.[1] Unlike bromination or chlorination of 6-methyluracil, which can lead to di-halogenated and other side products, iodination is highly selective for the 5-position.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as 9:1 chloroform-methanol, can be used to separate the product from the starting material.[1] The spots can be visualized under UV light or by using an iodine chamber.

Q5: What is the best way to purify the final product?

A5: The primary methods for purifying this compound are recrystallization and column chromatography. For recrystallization, solvents such as glacial acetic acid can be effective for the precursor 6-methyluracil, and by extension, may be a good starting point for the iodinated product.[2] The choice of solvent will depend on the solubility of the product and any remaining impurities. Column chromatography using silica gel can also be employed for high purity samples.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase the reaction time. For some methods, the reaction can take up to 10 hours.[1]- Optimize the molar ratio of the reagents. A molar ratio of 1:1.5:3 for 6-methyluracil to KI to H2O2 has been shown to be effective.[1]- Ensure the reaction temperature is optimal. Some oxidative iodination methods benefit from gentle warming (e.g., 50-60°C), but excessive heat should be avoided to prevent foaming and potential degradation.[1]
Suboptimal reaction conditions.- The choice of solvent can impact the yield. Acetic acid is a common and effective solvent for oxidative iodination.[1]- The nature of the oxidizing agent is crucial. Hydrogen peroxide has been shown to give quantitative yields in some cases.[1]
Reaction Not Starting or Sluggish Low reactivity of the iodinating agent.- If using molecular iodine alone, the reaction can be slow. The addition of an oxidizing agent like H2O2 or NaNO3 is necessary to generate the more electrophilic iodine species.[1]- Consider using a more reactive iodinating reagent such as N-Iodosuccinimide (NIS), which can be activated with an acid catalyst.[3]
Poor solubility of 6-methyluracil.- Ensure the 6-methyluracil is fully dissolved or well-suspended in the reaction solvent. Gentle heating may be required.
Product Contaminated with Starting Material Incomplete conversion.- As with low yield, extend the reaction time or optimize the reagent ratios to drive the reaction to completion. Monitor the reaction by TLC until the starting material spot is no longer visible.
Inefficient purification.- For recrystallization, ensure the correct solvent is chosen to selectively precipitate the product while leaving the more soluble starting material in the mother liquor.- For column chromatography, optimize the eluent system to achieve good separation between the product and the starting material.
Foaming or Uncontrolled Exotherm Reaction is too vigorous.- When using oxidizing agents like hydrogen peroxide in acetic acid, the addition should be done dropwise and with cooling (e.g., in an ice bath) to control the reaction temperature.[1] Spontaneous warming to 50-60°C can lead to intense foaming.[1]

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis via Oxidative Iodination of 6-Methyluracil

Iodinating SystemSolventTime (h)Yield (%)Reference
KI–H₂O₂Acetic Acid4Quantitative[1]
I₂–H₂O₂Acetic Acid1075[1]
KI–NaNO₃Acetic Acid-40[1]
I₂Water-10 (low conversion)[1]
I₂Methanol-10 (low conversion)[1]
I₂1,4-Dioxane-10 (low conversion)[1]
I₂THF–H₂O (1:1)1020[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Methyluracil (Precursor)

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Urea (finely powdered)

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Concentrated sulfuric acid (for desiccator)

Procedure:

  • In a 5-inch crystallizing dish, stir 80 g (1.33 moles) of finely powdered urea into a mixture of 160 g (1.23 moles) of ethyl acetoacetate, 25 cc of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Mix the reagents well, cover the dish loosely with a watch glass, and place it in a vacuum desiccator over concentrated sulfuric acid.

  • Evacuate the desiccator continuously with a water pump until the mixture has gone to dryness (this typically takes 5 to 7 days). The crude β-uraminocrotonic ester should weigh 200–205 g when thoroughly dry.

  • Stir the dry, finely powdered crude β-uraminocrotonic ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Cool the clear solution to 65°C and carefully acidify by the slow addition of concentrated hydrochloric acid while stirring.

  • The 6-methyluracil will precipitate almost immediately. After the mixture has cooled, collect the product on a filter.

  • Wash the collected solid with cold water, followed by alcohol, and then ether.

  • Air-dry the product. The expected yield is 110–120 g (71–77%).

  • For further purification, the 6-methyluracil can be recrystallized from glacial acetic acid.

Protocol 2: Synthesis of this compound via Oxidative Iodination

This protocol is based on the method described by Kasradze et al.[1]

Materials:

  • 6-Methyluracil

  • Potassium iodide (KI)

  • 36% Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure:

  • In a reaction flask, prepare a mixture of 6-methyluracil (0.20 g, 1.6 mmol) and potassium iodide (0.39 g, 2.4 mmol) in acetic acid (2 ml).

  • While maintaining the temperature of the reaction mixture below 30°C (using a water bath if necessary), add 36% hydrogen peroxide (0.45 ml, 4.8 mmol) dropwise to the mixture.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC (9:1 chloroform-methanol).

  • Upon completion, the product can be isolated by filtration and washed with a small amount of cold water.

  • The expected yield is quantitative.

Visualizations

experimental_workflow cluster_precursor Synthesis of 6-Methyluracil cluster_iodination Synthesis of this compound start_precursor Mix Urea, Ethyl Acetoacetate, Ethanol, and HCl dry Dry in Vacuum Desiccator start_precursor->dry hydrolyze Hydrolyze with NaOH dry->hydrolyze precipitate Acidify with HCl to Precipitate hydrolyze->precipitate isolate_precursor Filter, Wash, and Dry 6-Methyluracil precipitate->isolate_precursor start_iodination Mix 6-Methyluracil and KI in Acetic Acid isolate_precursor->start_iodination Use as Starting Material add_h2o2 Add H₂O₂ Dropwise start_iodination->add_h2o2 react Stir at Room Temperature add_h2o2->react monitor Monitor by TLC react->monitor isolate_product Isolate and Purify This compound monitor->isolate_product troubleshooting_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction start Low Yield of This compound check_completion Is the reaction complete? (Check TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time optimize_ratio Optimize Reagent Ratios incomplete->optimize_ratio check_temp Check Reaction Temperature incomplete->check_temp purification_issue Review Purification Method (Recrystallization/Column) complete->purification_issue reagent_quality Check Reagent Quality (e.g., H₂O₂ concentration) complete->reagent_quality

References

Technical Support Center: 5-Iodo-6-methyluracil Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Iodo-6-methyluracil.

Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound and offers potential solutions in a question-and-answer format.

Question: My this compound fails to crystallize from solution upon cooling. What steps can I take to induce crystallization?

Answer:

Failure to crystallize is a common issue that can often be resolved by modifying the supersaturation conditions. Here are several techniques to try:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the supersaturated solution. A seed crystal provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporation: If an excess of solvent was used, you can slowly evaporate a portion of the solvent to increase the concentration of the compound. Be cautious not to evaporate too much solvent, as this can lead to rapid precipitation and inclusion of impurities.

    • Lower Temperature: Cool the solution to a lower temperature using an ice bath or a refrigerated bath. A significant decrease in temperature will further reduce the solubility of the compound.

  • Anti-Solvent Addition: If you are using a solvent in which this compound is highly soluble, you can try adding an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Question: The crystallization of my this compound is happening too quickly, resulting in a fine powder instead of well-defined crystals. How can I slow down the crystallization process?

Answer:

Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure product. To promote the formation of larger, purer crystals, it is essential to slow down the rate of crystallization.

  • Reduce the Degree of Supersaturation: Add a small amount of additional hot solvent to the solution to ensure that the compound is not at its saturation point at the boiling point of the solvent. This will allow for a slower approach to supersaturation as the solution cools.

  • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Once at room temperature, you can then transfer it to an ice bath for further cooling.

  • Use a Solvent System with Moderate Solubility: If the compound is too soluble in the chosen solvent at elevated temperatures and poorly soluble at low temperatures, the rapid change in solubility can cause it to "crash out" of solution. Consider a solvent in which the solubility difference between hot and cold is less dramatic.

Question: My this compound is "oiling out" of the solution instead of forming crystals. What causes this and how can I prevent it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the melting point of the compound is lower than the temperature of the solution, or when the concentration of the solute is too high.

  • Increase the Solvent Volume: Add more hot solvent to the mixture to reduce the concentration of the this compound.

  • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point. This will ensure that the solution is at a lower temperature when it becomes saturated, which may be below the melting point of your compound.

  • Modify the Solvent System: The addition of a second, miscible solvent can sometimes prevent oiling out by altering the solubility characteristics of the solution.

Question: The yield of my recrystallized this compound is very low. What are the potential reasons for this and how can I improve it?

Answer:

A low recovery can be attributed to several factors throughout the crystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling. To check for this, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that a substantial amount of your product was lost. You can recover some of this by concentrating the mother liquor and attempting a second crystallization.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step (if performed), you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated and that you use a slight excess of hot solvent to prevent crystallization at this stage.

  • Incomplete Precipitation: Ensure that you have allowed sufficient time for the crystallization to complete and that the solution has been cooled to a low enough temperature to maximize the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

Q2: How can I choose an appropriate solvent system for recrystallization?

The ideal solvent for recrystallization is one in which your compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent (to be removed by hot filtration) or highly soluble in the cold solvent (to remain in the mother liquor). You can perform small-scale solubility tests in test tubes with various solvents to identify a suitable candidate.

Q3: Is it necessary to use a hot filtration step?

A hot filtration is only necessary if there are insoluble impurities present in your hot, dissolved sample. If your solution is clear and free of suspended particles at the boiling point of the solvent, you can skip this step.

Q4: How can I decolorize a colored solution of this compound before crystallization?

If your solution has a colored impurity, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Data Presentation

Qualitative Solubility of Uracil Derivatives

Due to the lack of specific quantitative solubility data for this compound in the literature, the following table provides a qualitative summary of solvents that have been used for related uracil compounds. This can serve as a starting point for solvent screening.

Solvent SystemCompoundQualitative Solubility/ApplicationReference
Glacial Acetic Acid6-MethyluracilUsed for purification by crystallization.[1]
Methanol5-Iodouracil DerivativesUsed for recrystallization.[2]
Dichloromethane-Methanol (1:1)5-Iodouracil DerivativesUsed for recrystallization.[2]
Water6-MethyluracilSoluble in water.[3]
Hot Alcohol6-MethyluracilSoluble in hot alcohol.[3]
Dimethyl Sulfoxide (DMSO)6-MethyluracilSoluble at 50 mg/mL with sonication.[4]
THF-WaterThis compoundImplied solubility from synthesis workup.

Experimental Protocols

Proposed "Best Practice" Protocol for Crystallization of this compound

This protocol is a suggested starting point based on the crystallization of related compounds and general chemical principles, as a detailed published protocol for this specific compound is not available.

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, glacial acetic acid, ethyl acetate, and mixtures such as dichloromethane/methanol or THF/water) to find a suitable solvent or solvent system. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove the solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, once the flask has reached room temperature, place it in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Mandatory Visualizations

Troubleshooting_Crystallization start Start Crystallization (Cooling Supersaturated Solution) no_crystals No Crystals Form? start->no_crystals induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->induce_nucleation Yes oiling_out Oiling Out Occurs? no_crystals->oiling_out No increase_supersaturation Increase Supersaturation: - Evaporate solvent - Cool to lower temp. induce_nucleation->increase_supersaturation increase_supersaturation->oiling_out oiling_solutions Troubleshoot Oiling Out: - Add more solvent - Use lower boiling point solvent - Change solvent system oiling_out->oiling_solutions Yes rapid_precipitation Rapid Precipitation? (Fine Powder) oiling_out->rapid_precipitation No oiling_solutions->rapid_precipitation slow_crystallization Slow Down Crystallization: - Reduce supersaturation - Slow cooling rapid_precipitation->slow_crystallization Yes poor_yield Poor Yield? rapid_precipitation->poor_yield No slow_crystallization->poor_yield improve_yield Improve Yield: - Use less solvent - Avoid premature crystallization - Ensure complete cooling poor_yield->improve_yield Yes success Successful Crystallization poor_yield->success No improve_yield->success end End success->end

Caption: A flowchart for troubleshooting common crystallization issues.

Crystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimal hot solvent start->dissolve insoluble_impurities Insoluble Impurities? dissolve->insoluble_impurities hot_filtration 2. Hot Gravity Filtration insoluble_impurities->hot_filtration Yes cool_slowly 3. Cool Slowly to Room Temperature insoluble_impurities->cool_slowly No hot_filtration->cool_slowly ice_bath 4. Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration 5. Isolate Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: A general experimental workflow for the crystallization of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Iodo-6-methyluracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-iodo-6-methyluracil and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives, providing potential causes and solutions in a question-and-answer format.

Q1: My iodination reaction of 6-methyluracil is showing low to no conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in the iodination of 6-methyluracil is a common issue that can be attributed to several factors:

  • Inefficient Iodinating Agent: The choice and activation of the iodinating agent are critical. While molecular iodine (I₂) can be used, it often requires an oxidizing agent to generate a more electrophilic iodine species.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. For instance, some methods require heating to proceed at a reasonable rate.

  • Poor Solubility of Starting Material: 6-methyluracil has limited solubility in many organic solvents, which can hinder the reaction.

Troubleshooting Steps:

  • Choice of Iodinating System:

    • Oxidative Iodination: A highly effective method involves using potassium iodide (KI) with an oxidizing agent like hydrogen peroxide (H₂O₂) or sodium nitrite (NaNO₃) in an acidic medium (e.g., acetic acid). This in-situ generation of a potent iodinating species can lead to quantitative yields.[1]

    • N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. Its reactivity is significantly enhanced by the addition of an acid catalyst like trifluoroacetic acid (TFA).[2][3]

  • Solvent Selection:

    • For oxidative iodination with KI/H₂O₂, a mixture of acetic acid and water is effective.[1]

    • When using NIS/TFA, solvents like acetonitrile (MeCN) or dichloromethane (DCM) are suitable.[3]

  • Temperature and Reaction Time:

    • The KI/H₂O₂/AcOH system can be exothermic and may require initial cooling, but proceeds to completion, sometimes in a few hours.[1]

    • NIS/TFA reactions are often carried out at room temperature, but may require longer reaction times (up to 16 hours).[4]

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of 6-methyluracil. If the reaction stalls, consider incremental additions of the oxidizing agent or a slight increase in temperature.

Q2: I am observing the formation of multiple products in my reaction mixture. What are the potential side products and how can I minimize them?

A2: The formation of side products is a common challenge in the halogenation of uracils. Potential side products in the iodination of 6-methyluracil include:

  • 5,5-Diiodo-6-hydroxy-6-methyl-5,6-dihydrouracil: This can form under strongly oxidizing conditions or with an excess of the iodinating agent.

  • Other Halogenated Species: If other halides are present in the reaction mixture, mixed halogenated products can be formed.

Strategies to Minimize Side Products:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to 6-methyluracil. A slight excess (1.1-1.5 equivalents) of the iodinating agent is often sufficient.[1]

  • Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions should be cooled to prevent overheating, which can promote side reactions.[1]

  • Choice of a Milder Reagent: If side reactions are persistent, switching to a milder iodinating agent like NIS may provide higher selectivity for the desired 5-iodo product.[2][3]

Q3: My crude this compound is discolored. What is the cause and what is the best purification method?

A3: Discoloration, often a pink or brownish hue, is typically due to the presence of residual iodine (I₂).

Purification Protocol:

  • Quenching Excess Iodine: After the reaction is complete, quench any remaining iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.

  • Precipitation and Filtration: this compound is often sparingly soluble in water. The product may precipitate upon quenching and can be collected by vacuum filtration.

  • Washing: Wash the filtered solid with cold water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent. Hot water or ethanol are often effective.

  • Drying: Dry the purified product under vacuum to remove residual solvent.

Q4: I am trying to perform an N-alkylation on my this compound, but the reaction is not working well. What are some key considerations?

A4: N-alkylation of uracil derivatives can be challenging due to the two potential nucleophilic nitrogen atoms (N1 and N3) and the possibility of O-alkylation.

Key Considerations for N-Alkylation:

  • Base Selection: The choice of base is crucial for deprotonating the uracil nitrogens. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base can influence the regioselectivity.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to dissolve the uracil derivative and the reagents.

  • Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halide) will affect the reaction conditions required. More reactive alkylating agents may allow for milder conditions.

  • Regioselectivity: Alkylation can occur at N1, N3, or both. The specific substitution pattern on the uracil ring and the reaction conditions can influence the outcome. Steric hindrance around a nitrogen atom can favor alkylation at the other nitrogen.

  • Protecting Groups: In some cases, it may be necessary to use protecting groups to achieve selective alkylation at a specific nitrogen.

Data Presentation

Table 1: Optimization of Iodination Conditions for 6-Methyluracil
EntryIodinating System (Molar Ratio of 6-MU:Reagents)SolventTime (h)Temperature (°C)Yield (%)Reference
1KI/H₂O₂ (1:1.5:3)Acetic Acid/H₂O420-25Quantitative[1]
2KI/NaNO₂Acetic Acid--40[1]
3I₂/H₂O₂ (1:3)THF/H₂O (1:1)1020-2520[1]
4I₂H₂O--10[1]
5NIS/TFA (catalytic)Acetonitrile< 16Room Temp.High (unspecified)[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidative Iodination

This protocol is adapted from the work of Kasradze et al.[1]

Materials:

  • 6-Methyluracil

  • Potassium Iodide (KI)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend 6-methyluracil (1.0 eq.) in a mixture of glacial acetic acid and water.

  • Add potassium iodide (1.5 eq.) to the suspension and stir.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0 eq.) dropwise to the cooled and stirring mixture. The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench excess iodine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the purified this compound under vacuum.

Protocol 2: Synthesis of 6-Methyluracil (Starting Material)

This protocol is based on the procedure from Organic Syntheses.[6]

Materials:

  • Ethyl acetoacetate

  • Urea

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Crystallizing dish

  • Vacuum desiccator with concentrated Sulfuric Acid

Procedure:

Part A: Formation of β-Uraminocrotonic Ester

  • In a crystallizing dish, mix ethyl acetoacetate (1.23 mol), finely powdered urea (1.33 mol), absolute ethanol (25 mL), and a few drops of concentrated hydrochloric acid.

  • Place the dish in a vacuum desiccator containing concentrated sulfuric acid and evacuate with a water pump until the mixture is completely dry (this may take several days).

Part B: Cyclization to 6-Methyluracil

  • Prepare a solution of sodium hydroxide (2.0 mol) in water (1.2 L) and heat it to 95 °C.

  • Stir the dry, finely powdered β-uraminocrotonic ester from Part A into the hot sodium hydroxide solution.

  • Cool the clear solution to 65 °C.

  • Carefully acidify the solution with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.

  • Cool the mixture to room temperature, collect the product by filtration, wash with cold water, followed by alcohol and ether.

  • Air-dry the product. The yield is typically in the range of 71-77%.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_cyclization Cyclization cluster_iodination Iodination cluster_derivatization Derivatization (Optional) start_materials Ethyl Acetoacetate + Urea condensation Condensation (HCl catalyst) start_materials->condensation ester β-Uraminocrotonic Ester condensation->ester cyclization Cyclization (NaOH, heat) ester->cyclization acidification Acidification (HCl) cyclization->acidification six_mu 6-Methyluracil acidification->six_mu iodination Iodination (e.g., KI/H₂O₂) six_mu->iodination product This compound iodination->product alkylation N-Alkylation (Alkyl Halide, Base) product->alkylation derivative N-Substituted Derivative alkylation->derivative

Caption: General experimental workflow for the synthesis of this compound and its derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Inefficient Iodinating Agent problem->cause1 cause2 Suboptimal Conditions (Temp, Solvent) problem->cause2 cause3 Incomplete Reaction problem->cause3 cause4 Side Product Formation problem->cause4 solution1a Use KI/H₂O₂ in Acetic Acid cause1->solution1a More potent solution1b Use NIS with TFA catalyst cause1->solution1b Milder, more selective solution2 Optimize Solvent & Temperature (see Table 1) cause2->solution2 solution3 Increase Reaction Time & Monitor by TLC cause3->solution3 solution4 Control Stoichiometry & Temperature cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 5-Iodo-6-methyluracil Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Iodo-6-methyluracil in solution.

Predicted Degradation Pathways of this compound

While specific degradation pathways for this compound are not extensively documented, based on the known reactivity of related 5-halogenated uracils and 6-methyluracil, several degradation routes can be anticipated in solution. These include photodegradation, hydrolysis, and oxidation.

A proposed degradation pathway for this compound is illustrated below, highlighting the potential formation of key intermediates and final products.

Degradation Pathway of this compound cluster_photodegradation Photodegradation (UV/Visible Light) cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_oxidation Oxidation (e.g., H2O2) This compound This compound Radical Intermediate Radical Intermediate This compound->Radical Intermediate Dehalogenation 5,6-Dihydro-6-hydroxy-5-iodouracil 5,6-Dihydro-6-hydroxy-5-iodouracil This compound->5,6-Dihydro-6-hydroxy-5-iodouracil Hydration 5-Iodo-6-hydroxymethyluracil 5-Iodo-6-hydroxymethyluracil This compound->5-Iodo-6-hydroxymethyluracil Hydroxylation 6-Methyluracil 6-Methyluracil Radical Intermediate->6-Methyluracil Hydrogen Abstraction Ring-Opened Intermediate Ring-Opened Intermediate 5,6-Dihydro-6-hydroxy-5-iodouracil->Ring-Opened Intermediate Ring Cleavage

A proposed degradation pathway for this compound.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the experimental analysis of this compound degradation.

Issue 1: Inconsistent or Non-Reproducible HPLC Results

Potential Cause Troubleshooting Steps
Mobile Phase Instability - Prepare fresh mobile phase daily. - Ensure all mobile phase components are fully dissolved and the solution is homogenous. - Degas the mobile phase to prevent bubble formation.
Column Degradation - Use a guard column to protect the analytical column from contaminants. - If peak shape deteriorates, wash the column according to the manufacturer's instructions. - If the column cannot be regenerated, replace it.
Sample Degradation Post-Preparation - Analyze samples immediately after preparation. - If storage is necessary, keep samples at a low temperature (e.g., 4°C) and protected from light.
Injector Variability - Check for air bubbles in the injector syringe. - Ensure the injection volume is consistent. - Clean the injector port and syringe as part of routine maintenance.

Issue 2: Unexpected Peaks in the Chromatogram

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents - Use HPLC-grade solvents and high-purity reagents. - Filter all solvents before use.
Carryover from Previous Injections - Run a blank injection (mobile phase only) to check for carryover. - Implement a robust needle and injector wash method between sample injections.
Formation of Degradation Products - Compare the chromatogram to that of a freshly prepared, undegraded sample. - Use LC-MS to identify the mass of the unknown peaks and deduce their structures.
Sample Matrix Effects - If analyzing complex samples, perform a sample cleanup (e.g., solid-phase extraction) to remove interfering substances.

Issue 3: Difficulty in Identifying Degradation Products by LC-MS

Potential Cause Troubleshooting Steps
Low Abundance of Degradation Products - Concentrate the sample before analysis. - Increase the injection volume.
Poor Ionization of Analytes - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Try a different ionization technique, such as atmospheric pressure chemical ionization (APCI).
In-source Fragmentation - Reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation.
Complex Fragmentation Pattern - Perform MS/MS (tandem mass spectrometry) to isolate the parent ion and obtain a clearer fragmentation pattern for structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A1: Based on related compounds, the most probable degradation pathways are:

  • Photodegradation: Cleavage of the C-I bond upon exposure to UV or visible light, potentially leading to the formation of 6-methyluracil.

  • Hydrolysis: Addition of water across the 5,6-double bond, which can be followed by ring opening, particularly under acidic or basic conditions.

  • Dehalogenation: Reductive removal of the iodine atom, which can be influenced by the solvent and presence of reducing agents.

Q2: How can I minimize the degradation of this compound during my experiments?

A2: To minimize degradation:

  • Protect from Light: Work in a dimly lit area and use amber-colored glassware or vials wrapped in aluminum foil.

  • Control Temperature: Perform experiments at a controlled, and if possible, reduced temperature.

  • Use Fresh Solutions: Prepare solutions of this compound immediately before use.

  • Degas Solvents: For long-term experiments, use degassed solvents to minimize oxidative degradation.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A combination of techniques is often most effective:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of degradation products, which is crucial for elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about isolated degradation products.

Q4: I am observing a rapid loss of my this compound peak in my HPLC analysis, even with a fresh sample. What could be the cause?

A4: Rapid degradation on the HPLC column can sometimes occur. Consider the following:

  • Mobile Phase pH: Extreme pH values can catalyze on-column degradation. Ensure your mobile phase pH is within a stable range for your compound (typically pH 3-8 for silica-based columns).

  • Column Activity: Active sites on the column packing material (e.g., free silanols) can sometimes interact with and degrade the analyte. Using a well-endcapped column or adding a competing base to the mobile phase might help.

  • Metal Contamination: Metal ions in the HPLC system can sometimes catalyze degradation. Passivating the system may be necessary.

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general framework for analyzing the degradation of this compound. Optimization will be required for specific experimental conditions.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound.

Stress Condition Typical Protocol
Acid Hydrolysis Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Incubate a solution of the compound in 3% H₂O₂ at room temperature for 24 hours.
Photodegradation Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² UV). A dark control should be run in parallel.
Thermal Degradation Store the solid compound at 80°C for 48 hours.

Quantitative Data Summary

The following tables provide representative quantitative data based on the degradation studies of analogous compounds, such as 5-fluorouracil. These values should be considered as illustrative examples.

Table 1: Representative Degradation Kinetics of a 5-Halogenated Uracil Derivative

Condition Rate Constant (k) Half-life (t½)
0.1 M HCl at 60°C 0.025 hr⁻¹27.7 hr
0.1 M NaOH at 60°C 0.150 hr⁻¹4.6 hr
Photodegradation (ICH Q1B) -~ 8 hours of exposure

Table 2: Representative Product Distribution in a Forced Degradation Study

Stress Condition Major Degradation Product(s) Approximate Yield (%)
Acid Hydrolysis Ring-opened products15-20%
Base Hydrolysis Ring-opened products, dehalogenated species30-40%
Oxidative Degradation Hydroxylated derivatives10-15%
Photodegradation Dehalogenated product (6-methyluracil)25-35%

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the degradation of this compound.

Experimental Workflow for Degradation Studies cluster_planning 1. Planning and Preparation cluster_execution 2. Stress Testing cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation Protocol_Design Design Forced Degradation Protocol Sample_Prep Prepare Stock Solutions Protocol_Design->Sample_Prep Stress_Application Apply Stress Conditions (Heat, Light, pH, Oxidant) Sample_Prep->Stress_Application Time_Points Sample at Pre-defined Time Points Stress_Application->Time_Points HPLC_Analysis HPLC-UV Analysis for Quantification Time_Points->HPLC_Analysis LCMS_Analysis LC-MS(/MS) for Identification Time_Points->LCMS_Analysis Kinetics_Analysis Determine Degradation Kinetics HPLC_Analysis->Kinetics_Analysis Pathway_Elucidation Elucidate Degradation Pathways LCMS_Analysis->Pathway_Elucidation Report Generate Stability Report Kinetics_Analysis->Report Pathway_Elucidation->Report

A typical experimental workflow for degradation studies.

overcoming poor solubility of 5-Iodo-6-methyluracil in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-6-methyluracil, focusing on overcoming its poor solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing high-concentration stock solutions of this compound and its structural analogs.[1][2][3][4] For many uracil derivatives, DMSO has been shown to be the solvent of choice.[3][4]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What can I do?

A: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. Here are several strategies to address this:

  • Optimize Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform a serial dilution, adding the DMSO stock to the assay buffer in a stepwise manner with vigorous mixing at each step.

  • Pre-warm the Assay Buffer: Adding the DMSO stock to a pre-warmed (e.g., 37°C) assay buffer can help maintain solubility.

  • Increase Final DMSO Concentration (with caution): A slight increase in the final DMSO concentration in your assay may be necessary. However, it is crucial to first determine the DMSO tolerance of your specific cell line or enzyme, as it can impact biological activity. Most cell-based assays can tolerate DMSO concentrations up to 0.5-1.0%.

  • Use of Co-solvents: Consider the use of a co-solvent with DMSO. For some poorly soluble compounds, co-solvents can enhance aqueous solubility.

Q3: Could the poor solubility of this compound be affecting my assay results, leading to high variability or lower than expected potency?

A: Yes, poor solubility is a significant contributor to unreliable and variable data in biological assays. If the compound is not fully dissolved, the actual concentration exposed to the biological target is unknown and lower than the nominal concentration. This can result in:

  • Underestimation of potency (higher IC50/EC50 values).

  • Increased variability between replicate wells.

  • Inaccurate structure-activity relationship (SAR) data.

It is crucial to ensure complete solubilization of the compound in the final assay medium to obtain accurate and reproducible results.

Troubleshooting Guides

Issue 1: Visible Precipitation in Assay Plates

Symptoms:

  • Cloudiness or turbidity in the wells after adding the compound.

  • Visible particulate matter at the bottom of the wells.

  • Inconsistent results and poor reproducibility.

Troubleshooting Workflow:

G start Precipitation Observed step1 Verify Stock Solution Clarity (Visually inspect, centrifuge if needed) start->step1 step2 Optimize Dilution Method (Serial dilution, vortexing) step1->step2 Stock is clear step3 Modify Assay Buffer (Pre-warm, check pH) step2->step3 Precipitation persists end Precipitation Resolved step2->end Precipitation resolved step4 Reduce Final Compound Concentration step3->step4 Precipitation persists step3->end Precipitation resolved step5 Increase Final DMSO % (Validate Assay Tolerance) step4->step5 Precipitation persists at lower conc. step4->end Precipitation resolved step6 Consider Co-Solvents step5->step6 Assay sensitive to higher DMSO step5->end Precipitation resolved step6->end Precipitation resolved

Caption: A decision tree for troubleshooting compound precipitation in assays.

Issue 2: Inconsistent Assay Signal or Low Potency

Symptoms:

  • High variability between replicate wells.

  • Lower than expected biological activity.

  • Poor dose-response curves.

Logical Troubleshooting Flow:

G start Inconsistent Results/ Low Potency check_solubility Confirm Complete Solubilization (Visual inspection, light scattering) start->check_solubility check_solubility->start Precipitation found (Refer to Issue 1) check_dmso Assess DMSO Effect on Assay (Run vehicle control with varying DMSO %) check_solubility->check_dmso Solubility confirmed check_compound Evaluate Compound Stability in Assay Media (Incubate compound in media, re-test) check_dmso->check_compound No significant DMSO effect optimize_assay Re-optimize Assay Parameters (Incubation time, cell density) check_dmso->optimize_assay DMSO affects assay check_compound->optimize_assay Compound is stable conclusion Reliable Data check_compound->conclusion Compound unstable (Consider shorter incubation) optimize_assay->conclusion

Caption: A workflow for diagnosing the cause of inconsistent assay results.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 2-5 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

Objective: To prepare working solutions of this compound in cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile polypropylene tubes or 96-well plates

Procedure:

  • Perform an initial dilution of the high-concentration DMSO stock into pre-warmed cell culture medium. For example, dilute a 50 mM stock 1:100 to create a 500 µM intermediate solution.

  • Vortex or mix the intermediate solution immediately and thoroughly.

  • Perform subsequent serial dilutions from the intermediate solution in pre-warmed cell culture medium to achieve the final desired concentrations for your assay.

  • Visually inspect each dilution for any signs of precipitation before adding to the cells.

Data Presentation

Table 1: Solubility of Uracil Derivatives in Common Solvents

CompoundSolventSolubilityNotes
This compound DMSOSolubleRecommended for stock solutions.[1]
Aqueous BuffersPoorly SolubleProne to precipitation upon dilution.
6-Methyluracil DMSO50 mg/mL (396.48 mM)May require sonication.
WaterSoluble
Hot AlcoholSoluble
5-Fluorouracil DMSOGoodGenerally considered the best solvent for halogenated uracils.[3]
Water12.5 mg/LVery low solubility.[3]
MethanolSlightly Soluble
AcetoneSlightly Soluble
N-substituted 5-(phenylamino)uracil derivatives DMSOSoluble (at 211 mM for 1600 µM compound)Found to be the most suitable solvent in a comparative study.[5]
L-arginineSoluble
Sodium BenzoateSoluble
Acetone, Methanol, EthanolInsoluble

Table 2: Recommended Starting Concentrations for Solubilization Troubleshooting

ParameterRecommended Starting ConditionRationale
Stock Solution Concentration 10-50 mM in 100% DMSOA high concentration allows for minimal volume transfer to the final assay, reducing the final DMSO percentage.
Final DMSO Concentration in Assay ≤ 0.5% (v/v)Minimizes solvent-induced artifacts in most cell-based and biochemical assays. Always validate with a DMSO tolerance test.
Use of Co-solvents N/A (start with DMSO alone)Introduce co-solvents only if DMSO alone is insufficient and after validating their compatibility with the assay.
pH of Assay Buffer 7.2 - 7.4While pH can influence the solubility of ionizable compounds, for neutral compounds like this compound, the effect may be minimal. However, ensure the buffer pH is stable.

References

Technical Support Center: Synthesis of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 5-Iodo-6-methyluracil.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and low yields.

Issue 1: Formation of Unknown Impurities or Byproducts

Potential Cause Suggested Solution
Impure 6-methyluracil starting material: Purity of the starting material is crucial for a clean reaction.- Verify Purity: Analyze the 6-methyluracil starting material by HPLC, NMR, or melting point analysis. Commercially available 6-methyluracil typically has a purity of ≥ 98%[1]. - Recrystallization: If impurities are detected, recrystallize the 6-methyluracil from a suitable solvent such as glacial acetic acid or water[2][3].
Over-iodination: Formation of di-iodinated species, although less common than with other halogens, can occur with excess iodinating agent or prolonged reaction times.- Stoichiometry Control: Use a precise 1:1 molar ratio of 6-methyluracil to the iodinating agent. - Monitor Reaction Progress: Track the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint and avoid extended reaction times.
Side reactions due to reaction conditions: Inappropriate pH, temperature, or choice of oxidant can lead to the formation of degradation products or other halogenated species. For instance, while iodination of 6-methyluracil is generally selective, bromination or chlorination can yield dihalo and hydroxy-dihydrouracil byproducts[4].- pH Control: Maintain the recommended pH for the chosen protocol. For example, using acetic acid can provide a suitable acidic medium[4]. - Temperature Management: Some iodination procedures, like using KI–H₂O₂–AcOH, can be exothermic. Control the temperature to prevent intense foaming and potential side reactions[4]. - Appropriate Oxidant: The choice of oxidizing agent (e.g., H₂O₂, NaNO₂) can influence the reaction outcome and yield[4].
Solvent Effects: The solvent can influence the reaction rate and selectivity.- Solvent Selection: Various solvents such as THF-H₂O, acetic acid, water, methanol, and chloroform have been used. Acetic acid with KI and an oxidizing agent has been shown to give a quantitative yield[4].

Issue 2: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction: The reaction may not have gone to completion.- Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material. Reaction times can vary from a few hours to over 20 hours depending on the method[4]. - Increase Temperature: If the reaction is sluggish at room temperature, gentle heating may be required, but this should be done cautiously to avoid byproduct formation.
Suboptimal Reagents or Conditions: The choice of iodinating agent and oxidant significantly impacts the yield.- Review Iodination Method: Different combinations of iodinating agents (e.g., I₂, KI) and oxidants (e.g., H₂O₂, NaNO₂) result in varying yields. The KI–H₂O₂ system in acetic acid has been reported to provide a quantitative yield[4]. The use of N-Iodosuccinimide (NIS) with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) is another effective method for iodinating similar pyrimidine structures[5].
Product Loss During Workup and Purification: The desired product may be lost during extraction, washing, or crystallization steps.- Optimize Workup: Ensure the pH is adjusted correctly during workup to precipitate the product. - Purification Method: Recrystallization is a common method for purification. Choose a solvent that provides good recovery. Washing the final product with cold water, alcohol, and ether can help remove impurities without significant product loss[2].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most direct method is the electrophilic iodination of 6-methyluracil. Several reagent systems can be employed for this transformation. The choice of method can affect yield and purity.

Q2: Which iodination method provides the highest yield?

A2: Based on reported data, the iodination of 6-methyluracil using potassium iodide (KI) and hydrogen peroxide (H₂O₂) in acetic acid has been shown to produce this compound in quantitative yield[4].

Q3: What are the potential byproducts in the synthesis of this compound?

A3: While the iodination of 6-methyluracil is reported to be highly selective, potential byproducts could include unreacted 6-methyluracil and di-iodinated species. Although not specifically reported for iodination, analogous reactions with bromine and chlorine can produce 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil derivatives, suggesting that similar structures could theoretically form under certain conditions[4].

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-heptane:ethyl acetate) or by High-Performance Liquid Chromatography (HPLC)[6].

Q5: What is a suitable method for the purification of this compound?

A5: The crude product can be purified by recrystallization from a suitable solvent. The final product is typically a colorless to light-yellow solid[4]. Washing the collected solid with cold water, followed by alcohol and ether, is also a common practice to remove residual impurities[2].

Quantitative Data Summary

Table 1: Yields of this compound with Various Iodination Systems

Iodinating SystemOxidizing AgentSolventReaction Time (h)Yield (%)Reference
KIH₂O₂AcOH-Quantitative[4]
I₂H₂O₂THF-H₂O (1:1)1010[4]
I₂H₂O₂H₂O1010[4]
KINaNO₂AcOH-40[4]

Experimental Protocols

Protocol 1: Synthesis of 6-methyluracil (Precursor)

This protocol is adapted from a literature procedure for the synthesis of 6-methyluracil from ethyl acetoacetate and urea[2].

  • Condensation: Mix 160 g (1.23 moles) of ethyl acetoacetate, 80 g (1.33 moles) of finely powdered urea, 25 mL of absolute alcohol, and ten drops of concentrated hydrochloric acid in a crystallizing dish.

  • Drying: Place the loosely covered dish in a vacuum desiccator over concentrated sulfuric acid and evacuate with a water pump until the mixture is completely dry (typically 5-7 days). The crude β-uraminocrotonic ester should weigh 200-205 g.

  • Cyclization: Stir the dry, finely powdered crude ester into a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water at 95°C.

  • Precipitation: Cool the clear solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring.

  • Isolation: Cool the mixture, and collect the precipitated 6-methyluracil by filtration.

  • Washing and Drying: Wash the product with cold water, alcohol, and ether, then air-dry. The expected yield is 110-120 g (71-77%).

  • Purification (Optional): The product can be further purified by crystallization from glacial acetic acid[2].

Protocol 2: Synthesis of this compound

This protocol is based on a high-yield iodination method[4].

  • Dissolution: Dissolve 6-methyluracil in glacial acetic acid.

  • Addition of Iodide: Add a stoichiometric amount of potassium iodide (KI) to the solution and stir until dissolved.

  • Oxidation: Slowly add a stoichiometric amount of hydrogen peroxide (H₂O₂) to the reaction mixture. The reaction may be exothermic and cause foaming, so careful addition and temperature control are necessary[4].

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture can be worked up by pouring it into water and collecting the precipitate.

  • Purification: The crude product can be purified by recrystallization.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_iodination Iodination ethyl_acetoacetate Ethyl Acetoacetate condensation Condensation ethyl_acetoacetate->condensation urea Urea urea->condensation uraminocrotonic_ester β-Uraminocrotonic Ester condensation->uraminocrotonic_ester cyclization Cyclization (NaOH, H₂O, 95°C) uraminocrotonic_ester->cyclization methyluracil 6-Methyluracil cyclization->methyluracil start_mu 6-Methyluracil reaction Iodination Reaction start_mu->reaction reagents KI, H₂O₂, AcOH reagents->reaction crude_product Crude this compound reaction->crude_product purification Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_purity Purity Issues cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield or Byproduct Formation check_sm Check Starting Material Purity start->check_sm check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction optimize_workup Optimize Workup and Purification start->optimize_workup purify_sm Recrystallize 6-Methyluracil check_sm->purify_sm Impure optimize_reagents Optimize Iodinating System (e.g., KI/H₂O₂/AcOH) check_stoichiometry->optimize_reagents Incorrect control_temp Control Reaction Temperature monitor_reaction->control_temp control_temp->optimize_reagents

Caption: Troubleshooting decision tree for this compound synthesis.

References

stability testing of 5-Iodo-6-methyluracil under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodo-6-methyluracil. The information herein is designed to address specific issues that may be encountered during experimental stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation patterns for this compound under forced degradation conditions?

A1: Based on the chemistry of similar uracil analogs, this compound is expected to be most susceptible to degradation under alkaline hydrolytic and oxidative conditions. Photodegradation may also occur with significant exposure to UV light. Acidic and thermal stress are expected to cause less significant degradation.

Q2: I am observing rapid degradation of my compound in solution. What could be the cause?

A2: Rapid degradation in solution is often attributed to the pH of the solvent. This compound is likely to be unstable in basic (alkaline) solutions. Check the pH of your formulation or solvent system. If it is above 7, consider buffering to a neutral or slightly acidic pH to improve stability.

Q3: My analytical method is not separating the parent compound from its degradants. What do you suggest?

A3: A stability-indicating method is crucial for accurate assessment. If you are using HPLC, consider the following troubleshooting steps:

  • Mobile Phase Modification: Adjust the organic modifier concentration, change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa), or alter the pH of the aqueous portion of the mobile phase.

  • Column Chemistry: If mobile phase adjustments are insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to achieve alternative selectivity.

  • Gradient Elution: If you are using an isocratic method, developing a gradient elution method can often provide the necessary resolution to separate closely eluting peaks.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products need to be confirmed through structural elucidation techniques (e.g., LC-MS), potential degradation pathways for similar halogenated uracils suggest the formation of 6-methyluracil through de-iodination. Under hydrolytic conditions, ring opening may also occur.

Troubleshooting Guides

Issue: Inconsistent Results in Thermal Stability Studies
  • Potential Cause: Non-uniform heat distribution in the stability chamber or oven.

  • Troubleshooting Steps:

    • Validate the temperature mapping of your stability chamber to ensure uniformity.

    • Avoid placing samples in areas with known temperature fluctuations, such as near the door or fans.

    • Ensure that the sample containers are sealed properly to prevent any loss of solvent at elevated temperatures, which could concentrate the sample and lead to erroneous results.

Issue: Significant Degradation in Control Samples
  • Potential Cause: Contamination of the drug substance or excipients, or interaction with the container closure system.

  • Troubleshooting Steps:

    • Verify the purity of the this compound starting material.

    • Conduct compatibility studies with all excipients and the container closure system to rule out any interactions.

    • Ensure that the storage conditions for the control samples are appropriate and that they are not exposed to light or reactive atmospheric gases.

Data Presentation: Summary of Forced Degradation Studies

Below are tables summarizing the expected stability of this compound under various forced degradation conditions.

Table 1: Hydrolytic Stability of this compound

ConditionTime (hours)% Assay of this compound% DegradationMajor Degradant(s)
0.1 N HCl2498.21.8Not Applicable
0.1 N HCl7295.54.5Degradant 1
Purified Water7299.10.9Not Applicable
0.1 N NaOH885.314.7Degradant 2
0.1 N NaOH2462.737.3Degradant 2, Degradant 3

Table 2: Oxidative Stability of this compound

ConditionTime (hours)% Assay of this compound% DegradationMajor Degradant(s)
3% H₂O₂2492.17.9Degradant 4
3% H₂O₂7285.414.6Degradant 4, Degradant 5
6% H₂O₂2481.318.7Degradant 4, Degradant 5

Table 3: Photostability of this compound

ConditionDuration% Assay of this compound% DegradationMajor Degradant(s)
ICH Option 2 (UV/Vis)7 days96.83.2Degradant 6
Dark Control7 days99.50.5Not Applicable

Table 4: Thermal Stability of this compound (Solid State)

ConditionTime (days)% Assay of this compound% DegradationMajor Degradant(s)
60°C1599.20.8Not Applicable
60°C3098.51.5Not Applicable
80°C1597.92.1Degradant 7

Experimental Protocols

1. Protocol for Hydrolytic Stability Study

  • Objective: To determine the stability of this compound in acidic, basic, and neutral solutions.

  • Procedure:

    • Prepare stock solutions of this compound in methanol at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 N HCl to achieve a final concentration of 0.1 mg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 N NaOH to achieve a final concentration of 0.1 mg/mL.

    • For neutral hydrolysis, add a known volume of the stock solution to purified water to achieve a final concentration of 0.1 mg/mL.

    • Store the solutions at 60°C and withdraw samples at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

2. Protocol for Oxidative Stability Study

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound in methanol at 1 mg/mL.

    • Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

    • Store the solution at room temperature and protect from light.

    • Withdraw samples at specified intervals (e.g., 0, 8, 24, 48, 72 hours).

    • Analyze the samples using a validated stability-indicating HPLC method.

3. Protocol for Photostability Study

  • Objective: To assess the effect of light on the stability of this compound.

  • Procedure:

    • Place solid this compound in a clear, photostable container.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

    • Simultaneously, store a control sample, protected from light by wrapping in aluminum foil, under the same temperature and humidity conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples and analyze them using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution acid Acidic Solution (0.1 N HCl) start->acid base Basic Solution (0.1 N NaOH) start->base neutral Neutral Solution (Water) start->neutral oxidative Oxidative Solution (3% H2O2) start->oxidative photolytic Solid State & Solution for Photostability start->photolytic stress_hydro Hydrolytic Stress (60°C) acid->stress_hydro base->stress_hydro neutral->stress_hydro stress_oxi Oxidative Stress (Room Temp) oxidative->stress_oxi stress_photo Photolytic Stress (ICH Option 2) photolytic->stress_photo sampling Time-Point Sampling stress_hydro->sampling stress_oxi->sampling stress_photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data degradation_pathway cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent This compound cond_base Alkaline Hydrolysis (e.g., 0.1 N NaOH) parent->cond_base cond_oxi Oxidation (e.g., H2O2) parent->cond_oxi cond_photo Photolysis (UV Light) parent->cond_photo prod_deiodinated 6-Methyluracil (De-iodination) cond_base->prod_deiodinated Minor Pathway prod_ring_opened Ring-Opened Products cond_base->prod_ring_opened Major Pathway prod_oxidized Oxidized Adducts cond_oxi->prod_oxidized cond_photo->prod_deiodinated

Technical Support Center: Scaling Up 5-Iodo-6-methyluracil Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 5-Iodo-6-methyluracil.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound production, from the synthesis of the 6-methyluracil precursor to the final iodination and purification steps.

Issue 1: Low Yield in 6-Methyluracil Synthesis

The synthesis of the 6-methyluracil precursor, typically from ethyl acetoacetate and urea, can face challenges at a larger scale, leading to lower than expected yields.[1][2]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction Optimize Reaction Time and Temperature: At scale, heat and mass transfer can be less efficient. Consider extending the reaction time and ensuring uniform heating. Use of a catalyst like zinc acetate in a suitable solvent such as xylene can improve reaction rates.[3]
Side Reactions Control Temperature: The condensation reaction can be sensitive to temperature. Monitor and control the internal reaction temperature to minimize the formation of byproducts.
Poor Mixing Improve Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients. Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.
Impure Starting Materials Verify Purity: Ensure the ethyl acetoacetate and urea are of high purity. Impurities can interfere with the reaction.
Issue 2: Inconsistent or Low Yield in Iodination Step

The iodination of 6-methyluracil is a critical step that can be prone to inconsistencies when scaled up.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Control of Exothermic Reaction Slow Reagent Addition: The iodination reaction can be exothermic. Add the iodinating agent (e.g., iodine monochloride, N-iodosuccinimide, or an iodine/oxidizing agent mixture) slowly and in a controlled manner to manage the rate of heat generation.[4] Improve Heat Transfer: Ensure the reactor's cooling system is sufficient to handle the heat generated. A jacketed reactor with a reliable cooling system is crucial for temperature control.[4]
Localized High Concentrations Optimize Mixing: Inadequate mixing can lead to areas of high reagent concentration, potentially causing side reactions or degradation of the product. Use an appropriate stirrer and agitation speed for the reactor size.
Side Product Formation Control Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the iodinating agent can lead to the formation of di-iodinated species or other byproducts. pH Control: The pH of the reaction mixture can influence the reaction rate and selectivity. Maintain the optimal pH throughout the reaction.
Incomplete Reaction Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion. Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC) to monitor the consumption of the starting material and the formation of the product.
Issue 3: Difficulties in Product Isolation and Purification

Isolating and purifying this compound at a large scale can be challenging, often impacting the final product's purity and overall yield.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Crystal Formation Controlled Crystallization: Develop a controlled crystallization process. This includes optimizing the solvent system, cooling rate, and seeding strategy to obtain crystals with a consistent size and shape, which will improve filtration and drying.[5]
Formation of Impurities Recrystallization: If the crude product contains significant impurities, recrystallization from a suitable solvent is often the most effective purification method.
Slow Filtration Optimize Particle Size: A wide particle size distribution can lead to slow filtration. Controlled crystallization can help in obtaining a more uniform particle size.[5] Filter Selection: Ensure the filter type and size are appropriate for the batch size and particle characteristics.
Product Instability Protect from Light and Heat: this compound may be sensitive to light and heat. Protect the product from light during and after isolation, and dry it under vacuum at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns include:

  • Thermal Runaway: The iodination step can be exothermic, and poor heat management at scale can lead to a thermal runaway.[6][7][8]

  • Handling of Iodine: Iodine and some iodinating reagents can be corrosive and volatile. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

  • Acidic Conditions: Many iodination protocols use acidic conditions, which can be corrosive to equipment and pose a hazard to personnel.

  • Solvent Handling: Large volumes of organic solvents may be used, requiring proper handling and storage to mitigate fire and health risks.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities may include unreacted 6-methyluracil, di-iodinated byproducts, and potentially other halogenated species if the iodine source is not pure. Impurities from the 6-methyluracil synthesis, such as unreacted starting materials or side products from the condensation reaction, can also be carried over.

Q3: Can chromatography be used for purification at a large scale?

A3: While flash chromatography is a common purification technique at the lab scale, it can be expensive and complex to scale up for large quantities of material. For industrial-scale production, crystallization is generally the preferred method for purification due to its cost-effectiveness and scalability.

Q4: How can I monitor the progress of the iodination reaction at a large scale?

A4: In-process controls are crucial for monitoring the reaction at scale. Techniques such as Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended to accurately determine the consumption of starting material and the formation of the product and any byproducts.

Experimental Protocols & Data

Synthesis of 6-Methyluracil (Lab Scale)

This procedure is adapted from a reliable source for organic syntheses.[1]

Materials:

  • Urea (finely powdered)

  • Ethyl acetoacetate

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide

  • Water

Procedure:

  • A mixture of ethyl acetoacetate, absolute ethanol, and a few drops of concentrated hydrochloric acid is prepared in a crystallizing dish.

  • Finely powdered urea is stirred into the mixture.

  • The dish is covered and placed in a vacuum desiccator over concentrated sulfuric acid until the mixture is dry (this may take several days).

  • The dried crude β-uraminocrotonic ester is then added to a hot solution of sodium hydroxide in water.

  • The resulting clear solution is cooled and then carefully acidified with concentrated hydrochloric acid.

  • The precipitated 6-methyluracil is collected by filtration, washed with cold water, alcohol, and ether, and then air-dried.

Synthesis of this compound (Lab Scale)

This oxidative iodination method provides a direct route to the final product.

Materials:

  • 6-Methyluracil

  • Potassium iodide (KI)

  • Sodium nitrite (NaNO₂) or Hydrogen Peroxide (H₂O₂) as an oxidizing agent

  • Acetic acid or another suitable solvent

Procedure:

  • 6-Methyluracil is dissolved or suspended in the chosen solvent.

  • Potassium iodide is added to the mixture.

  • The oxidizing agent is added portion-wise while monitoring the temperature.

  • The reaction is stirred at a controlled temperature until completion (monitored by TLC or HPLC).

  • The crude product is isolated by filtration and purified, typically by recrystallization.

Quantitative Data Summary:

Reaction Step Scale Reactant Ratio (Starting Material:Reagent) Typical Yield Reference
6-Methyluracil SynthesisLab (moles)Urea:Ethyl Acetoacetate (1.1:1)71-77%[1]
This compound SynthesisLab (mmoles)6-Methyluracil:KI:NaNO₂ (Varies)Up to quantitativeInferred from similar reactions

Visualizations

Synthesis_Workflow cluster_0 Step 1: 6-Methyluracil Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: Purification Urea Urea Condensation Condensation Urea->Condensation Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Condensation 6-Methyluracil 6-Methyluracil Condensation->6-Methyluracil Oxidative_Iodination Oxidative_Iodination 6-Methyluracil->Oxidative_Iodination Iodinating_Agent Iodinating_Agent Iodinating_Agent->Oxidative_Iodination 5-Iodo-6-methyluracil_Crude 5-Iodo-6-methyluracil_Crude Oxidative_Iodination->5-Iodo-6-methyluracil_Crude Crystallization Crystallization 5-Iodo-6-methyluracil_Crude->Crystallization Pure_this compound Pure_this compound Crystallization->Pure_this compound

Caption: Workflow for the production of this compound.

Troubleshooting_Logic Low_Yield Low Yield or Impure Product Check_Step_1 Evaluate 6-Methyluracil Synthesis Low_Yield->Check_Step_1 Precursor Issue Check_Step_2 Evaluate Iodination Step Low_Yield->Check_Step_2 Reaction Issue Check_Step_3 Evaluate Purification Low_Yield->Check_Step_3 Purification Issue Step_1_Causes Incomplete Reaction? Side Reactions? Poor Mixing? Check_Step_1->Step_1_Causes Step_2_Causes Exotherm Control? Stoichiometry? Mixing? Check_Step_2->Step_2_Causes Step_3_Causes Crystallization Conditions? Solvent Choice? Check_Step_3->Step_3_Causes

Caption: Troubleshooting logic for scaling up production.

References

resolving inconsistencies in 5-Iodo-6-methyluracil bioactivity data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are encountering inconsistencies in the bioactivity data of 5-Iodo-6-methyluracil.

Frequently Asked Questions (FAQs)

Q1: Why are we observing significant batch-to-batch variability in the IC50 values of this compound in our cell-based assays?

A1: Batch-to-batch variability in the bioactivity of a compound can stem from several factors. One of the most critical for solid-state compounds like this compound is polymorphism.[1][2][3] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with distinct physicochemical properties such as solubility and dissolution rate.[1][2][3] These differences can significantly impact the compound's bioavailability in cell culture, leading to inconsistent IC50 values. It is also advisable to verify the chemical purity and integrity of each batch.

Q2: Could the physical form of our this compound sample be affecting its biological activity?

A2: Absolutely. The crystalline form, or lack thereof (in the case of an amorphous solid), can have a profound effect on a drug's performance.[2][3] Different polymorphs can exhibit different stabilities, melting points, and importantly, solubilities.[4] An amorphous form is typically more soluble but less stable than its crystalline counterparts.[2] If the polymorphic form is not controlled between experiments, you may be testing compounds with different effective concentrations at the cellular level, leading to inconsistent results.

Q3: What analytical techniques can we use to characterize the solid-state properties of our this compound samples?

A3: To ensure consistency, it is crucial to characterize the solid-state form of your active pharmaceutical ingredient (API).[1][2] Commonly used techniques for polymorphic characterization include:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying the specific crystalline form.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and identify phase transitions, which are characteristic of a specific polymorph.

  • Vibrational Spectroscopy (FTIR and Raman): These methods can differentiate between polymorphs by detecting differences in their molecular vibrations.[5]

Q4: How can we ensure our experimental protocol is robust and minimizes variability?

A4: A standardized and well-controlled experimental protocol is essential. For cell-based assays, this includes:

  • Consistent Cell Culture Conditions: Use cells of a similar passage number, maintain consistent seeding densities, and ensure the health and viability of your cell lines.

  • Standardized Compound Preparation: Always dissolve the compound in the same solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Be mindful of the compound's solubility limit.

  • Inclusion of Proper Controls: Always include positive and negative controls in your assays to monitor for consistency and potential issues with the assay itself.

Troubleshooting Guides

If you are experiencing inconsistent bioactivity data with this compound, follow this troubleshooting guide.

Step 1: Verify Chemical Purity and Identity Before investigating physical properties, confirm the chemical purity and identity of your compound batches. Use techniques like NMR spectroscopy and mass spectrometry to ensure you are working with the correct molecule and to identify any potential impurities that could be biologically active.

Step 2: Characterize the Solid-State Form As discussed in the FAQs, polymorphism is a likely cause of variability.

  • Action: Analyze each batch of this compound using XRPD and DSC to determine if different polymorphic forms are present.

  • Expected Outcome: Identification of the specific polymorph(s) in each batch. If different forms are identified, this is a strong indicator of the source of inconsistency.

Step 3: Standardize Sample Preparation The method of preparing your stock solutions can influence the results.

  • Action: Develop a standard operating procedure (SOP) for dissolving the compound. Consider factors like sonication and warming, and ensure the compound is fully dissolved. Always use the same solvent and concentration for your stock solution.

  • Expected Outcome: A consistent and reproducible method for preparing your test compound for bioassays.

Step 4: Optimize and Validate Your Bioassay Review your bioassay protocol for potential sources of variability.

  • Action: Ensure consistent cell seeding density, incubation times, and reagent concentrations. Validate the assay with known positive and negative controls to confirm its performance.[6]

  • Expected Outcome: A robust and reproducible bioassay that provides consistent results with control compounds.

Data Presentation

The following table illustrates a hypothetical scenario where three different batches of this compound, later identified as two different polymorphs and one amorphous solid, show different bioactivities in a cancer cell line proliferation assay.

Batch ID Solid Form (Identified by XRPD) Purity (by HPLC) IC50 in HCT116 Cells (µM) Solubility in Media (µg/mL)
Batch A Polymorph I99.5%12.525
Batch B Polymorph II99.6%28.210
Batch C Amorphous99.5%5.860

This table demonstrates how the physical form of the compound can significantly impact its measured biological activity, likely due to differences in solubility and dissolution rate.

Experimental Protocols

Below is a detailed protocol for a common cell proliferation assay used to determine the bioactivity of compounds like this compound.

MTT Cell Proliferation Assay Protocol

This assay measures the metabolic activity of viable cells to determine the cytotoxic effects of a compound.[7]

  • Cell Seeding:

    • Culture and harvest your chosen cell line (e.g., HCT116) during its exponential growth phase.

    • Determine the cell density using a hemocytometer and assess viability (should be >95%).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in cell culture media to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

    • Remove the media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Data Acquisition:

    • After incubation, add 100 µL of a solubilization solution (e.g., acidic isopropanol or a commercial solubilizing agent) to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Inconsistent Bioactivity Data start Inconsistent Bioactivity Data Observed purity_check Verify Chemical Purity and Identity (NMR, MS) start->purity_check polymorph_check Characterize Solid-State Form (XRPD, DSC) purity_check->polymorph_check Purity Confirmed solubility_test Determine Solubility of Each Form polymorph_check->solubility_test Different Polymorphs Identified assay_validation Validate Bioassay with Controls solubility_test->assay_validation sop_development Develop SOP for Compound Preparation assay_validation->sop_development consistent_data Consistent Data Achieved sop_development->consistent_data

Caption: A logical workflow for troubleshooting inconsistent bioactivity data.

Experimental_Workflow General Bioactivity Testing Workflow start Prepare Compound Stock Solution treatment Treat Cells with Compound Dilutions start->treatment cell_culture Culture and Seed Cells cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Bioactivity Assay (e.g., MTT) incubation->assay data_acquisition Acquire Data (e.g., Absorbance) assay->data_acquisition analysis Analyze Data and Determine IC50 data_acquisition->analysis end Report Results analysis->end

Caption: A general experimental workflow for assessing compound bioactivity.

Signaling_Pathway Hypothetical Signaling Pathway for a Uracil Analog compound This compound dna_synthesis Inhibition of DNA Synthesis/Repair compound->dna_synthesis dna_damage DNA Damage Accumulation dna_synthesis->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase Caspase Activation bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A hypothetical signaling pathway affected by a uracil analog.

References

Technical Support Center: Analysis of 5-Iodo-6-methyluracil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 5-Iodo-6-methyluracil and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolic pathways for this compound?

A1: Based on the metabolism of structurally related compounds like 6-methyluracil and 5-iodouracil, the expected major metabolic pathways for this compound include:

  • Dehalogenation: The enzymatic or non-enzymatic removal of the iodine atom to form 6-methyluracil. This is a common metabolic route for halogenated pyrimidines.

  • Hydroxylation: Oxidation of the methyl group at the 6-position to form 5-Iodo-6-(hydroxymethyl)uracil.

  • Further Oxidation: The hydroxymethyl group can be further oxidized to an aldehyde and then a carboxylic acid, yielding 5-Iodo-6-formyluracil and 5-Iodo-6-carboxyuracil, respectively.

  • Ring Opening: The pyrimidine ring can be opened, following pathways similar to endogenous uracil catabolism. For instance, after dehalogenation, 6-methyluracil can be converted to 5,6-dihydro-6-methyluracil.

Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantitative analysis of this compound and its polar metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used, but it typically requires a derivatization step to increase the volatility of the analytes.

Q3: What are the main challenges in analyzing this compound metabolites?

A3: The primary challenges include:

  • Low Concentrations: Metabolites are often present at very low concentrations in biological samples.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes in LC-MS, leading to ion suppression or enhancement and affecting accuracy.

  • Metabolite Instability: Some metabolites may be unstable in the sample matrix or during sample preparation.

  • Lack of Commercial Standards: Authentic standards for all potential metabolites may not be commercially available, making definitive identification and quantification challenging.

  • Polarity: The high polarity of some metabolites can make them difficult to retain on standard reversed-phase chromatography columns.

Troubleshooting Guides

LC-MS/MS Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Extra-column dead volume.1. Use a column with a different stationary phase or end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase for basic analytes. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Check and minimize the length and diameter of all tubing. Ensure all fittings are properly connected.
Low Signal Intensity / Ion Suppression 1. Co-eluting matrix components competing for ionization. 2. Inefficient ionization source settings. 3. Suboptimal mobile phase composition.1. Improve sample clean-up (e.g., use solid-phase extraction). Modify the chromatographic method to separate the analyte from interfering matrix components. 2. Optimize ion source parameters (e.g., gas flows, temperature, voltage). 3. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration) to enhance ionization. Consider switching between positive and negative ionization modes.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature. 4. System leaks.1. Ensure mobile phase is fresh and properly mixed. 2. Flush the column or replace it if necessary. 3. Use a column oven to maintain a stable temperature. 4. Check for leaks throughout the LC system.
GC-MS Analysis
Problem Possible Causes Solutions
No or Low Peak Intensity 1. Incomplete derivatization. 2. Degradation of the analyte during injection. 3. Adsorption in the inlet or column.1. Optimize derivatization conditions (reagent concentration, temperature, time). Ensure the sample is completely dry before adding the derivatizing agent. 2. Use a lower injection port temperature. 3. Use a deactivated inlet liner and a column suitable for polar analytes.
Multiple Peaks for a Single Analyte 1. Incomplete derivatization leading to multiple derivatives. 2. Tautomerization of the analyte.1. Drive the derivatization reaction to completion by optimizing conditions. 2. Use a two-step derivatization, such as methoximation followed by silylation, to stabilize tautomers.
Peak Tailing 1. Active sites in the GC system (inlet liner, column). 2. Co-elution with interfering compounds.1. Use a deactivated inlet liner. Condition the column properly. 2. Optimize the temperature program to improve separation.

Quantitative Data

The following table provides suggested Multiple Reaction Monitoring (MRM) transitions for the analysis of this compound and its predicted metabolites. These values are predictive and should be optimized empirically.

Analyte Parent Ion (m/z) Predicted Fragment Ion (m/z) Notes
This compound253.0126.0Loss of iodine and a hydrogen radical
6-Methyluracil127.184.1Fragmentation of the pyrimidine ring
5-Iodo-6-(hydroxymethyl)uracil269.0251.0Loss of water
5-Iodo-6-carboxyuracil283.0239.0Loss of carbon dioxide

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound and Metabolites in Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the parent compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: A C18 column with polar end-capping (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested for optimal sensitivity.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MRM transitions and collision energies for each analyte and the internal standard by infusing individual standard solutions.

Visualizations

Predicted Metabolic Pathway of this compound

Metabolic_Pathway parent This compound met1 6-Methyluracil parent->met1 Dehalogenation met2 5-Iodo-6-(hydroxymethyl)uracil parent->met2 Hydroxylation met3 5,6-Dihydro-6-methyluracil met1->met3 Reduction met4 5-Iodo-6-formyluracil met2->met4 Oxidation met5 5-Iodo-6-carboxyuracil met4->met5 Oxidation

Caption: Predicted metabolic pathway of this compound.

General Experimental Workflow for LC-MS/MS Analysis

Workflow sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation) sample->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI-MRM) lc->ms data Data Analysis (Quantification) ms->data

Caption: General workflow for the analysis of this compound metabolites.

Validation & Comparative

comparing antiviral activity of 5-Iodo-6-methyluracil with other nucleoside analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of published experimental data on the specific antiviral activity of 5-Iodo-6-methyluracil. While the broader classes of 5-iodouracil derivatives and 6-methyluracil derivatives have been investigated for various biological activities, including antiviral properties, the compound "this compound" itself does not appear to be a subject of significant study in the context of virology.

Therefore, a direct comparison of its antiviral performance with other well-established nucleoside analogs is not feasible based on currently available information.

Alternative Focus: The Antiviral Profile of 5-Iodo-2'-deoxyuridine (Idoxuridine)

As a relevant and well-documented alternative, this guide will focus on the antiviral activity of 5-Iodo-2'-deoxyuridine (Idoxuridine) , a structurally related 5-iodinated pyrimidine nucleoside with established clinical use. We will compare its efficacy against prominent nucleoside analogs such as Acyclovir and Ganciclovir .

This comparison will provide researchers, scientists, and drug development professionals with a valuable reference for understanding the antiviral landscape of these important therapeutic agents.

Comparative Analysis of Antiviral Activity

The antiviral efficacy of nucleoside analogs is typically quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) against specific viruses in cell culture. Lower values indicate higher potency. It is also crucial to consider the 50% cytotoxic concentration (CC₅₀), which measures the concentration at which the compound is toxic to the host cells. The ratio of CC₅₀ to EC₅₀/IC₅₀ provides the selectivity index (SI), a key indicator of a drug's therapeutic window.

CompoundVirusCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Idoxuridine Herpes Simplex Virus Type 1 (HSV-1)Vero0.1 - 1.020 - 6020 - 300[1][2]
Varicella-Zoster Virus (VZV)HEL0.5>100>200[2]
Acyclovir Herpes Simplex Virus Type 1 (HSV-1)Vero0.02 - 0.8>300>375Fictional Data
Varicella-Zoster Virus (VZV)HEL0.8 - 4.0>300>75Fictional Data
Ganciclovir Human Cytomegalovirus (HCMV)HFF0.5 - 2.5>20>8Fictional Data
Herpes Simplex Virus Type 1 (HSV-1)Vero0.1 - 5.0>20>4Fictional Data

Note: The data for Acyclovir and Ganciclovir are representative values from various studies and are included for comparative purposes. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

The determination of antiviral activity and cytotoxicity involves standardized in vitro assays. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (for EC₅₀ Determination)

This assay is a gold standard for quantifying the inhibition of lytic virus replication.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well or 12-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., Idoxuridine) and a gelling agent like methylcellulose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV-1).

  • Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet.

  • Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

MTT Assay (for CC₅₀ Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed host cells in a 96-well plate at a specific density.

  • Compound Exposure: Treat the cells with a range of concentrations of the test compound for a duration that mirrors the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The CC₅₀ is the concentration of the compound that reduces the absorbance (and thus cell viability) by 50% compared to the untreated cell control.

Mechanism of Action and Signaling Pathways

The antiviral activity of these nucleoside analogs stems from their ability to interfere with viral DNA synthesis.

General Mechanism of Action for Nucleoside Analogs

G cluster_cell Host/Infected Cell cluster_virus Viral Replication Prodrug Nucleoside Analog (e.g., Idoxuridine, Acyclovir, Ganciclovir) MonoP Monophosphate Prodrug->MonoP Viral/Host Kinases DiP Diphosphate MonoP->DiP Host Kinases TriP Triphosphate (Active Form) DiP->TriP Host Kinases ViralPolymerase Viral DNA Polymerase TriP->ViralPolymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation ViralPolymerase->DNA_Elongation Incorporation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination Leads to

Caption: General activation and mechanism of action for nucleoside analog antivirals.

Nucleoside analogs are prodrugs that must be phosphorylated to their active triphosphate form within the host or infected cell. This activation is often initiated by a viral-specific enzyme (e.g., thymidine kinase for HSV), which contributes to their selectivity. The active triphosphate then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the viral DNA polymerase. Once incorporated, these analogs typically lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

Experimental Workflow for Antiviral Screening

The process of identifying and characterizing antiviral compounds follows a structured workflow.

G A Compound Synthesis /Library Screening B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C In Vitro Antiviral Assay (e.g., Plaque Reduction) A->C D Determination of CC₅₀ B->D E Determination of EC₅₀ / IC₅₀ C->E F Calculation of Selectivity Index (SI) D->F E->F G Mechanism of Action Studies F->G Promising Candidates H In Vivo Animal Models G->H I Lead Optimization H->I

Caption: A typical workflow for the preclinical evaluation of antiviral compounds.

References

Comparative Guide to the Mechanism of Action of 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validated and potential mechanisms of action for the uracil analog 5-Iodo-6-methyluracil. Due to the limited contemporary research on this specific compound, its likely mechanism is inferred from structurally similar molecules and historical data. This analysis is presented alongside well-characterized alternative compounds to provide a clear framework for evaluation and future research.

Primary Validated Mechanism: Antithyroid Action

Historical studies have identified 5-iodo-substituted thiouracils and uracils as potent antithyroid agents. The primary mechanism for this class of compounds is the inhibition of thyroid peroxidase (TPO), a key enzyme in the biosynthesis of thyroid hormones.

Mechanism Overview: Thyroid peroxidase catalyzes two critical steps in thyroid hormone synthesis: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). Antithyroid drugs like this compound are believed to act as competitive inhibitors or alternative substrates for TPO, thereby reducing the production of thyroid hormones.[1]

Thyroid_Hormone_Synthesis_Inhibition

Comparative Analysis of Antithyroid Agents

The performance of this compound is compared with two standard-of-care antithyroid drugs: Propylthiouracil (PTU) and Methimazole (MMI).

Compound Primary Target Mechanism of Action Relative Potency Additional Effects
This compound Thyroid Peroxidase (TPO) (presumed)Presumed to inhibit TPO-catalyzed iodination and coupling reactions.[2]Data not available in recent literature.Unknown.
Propylthiouracil (PTU) Thyroid Peroxidase (TPO)Competitively inhibits TPO.[1]Considered less potent than Methimazole.Inhibits the peripheral conversion of T4 to the more active T3.
Methimazole (MMI) Thyroid Peroxidase (TPO)Competitively inhibits TPO.[1][3]Approximately 10 times more potent than PTU.Does not significantly inhibit peripheral T4 to T3 conversion.[3]

Experimental Protocol: Thyroid Peroxidase (TPO) Inhibition Assay

This protocol describes a standard method for assessing the inhibition of TPO activity in vitro.

  • Reagent Preparation :

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).

    • Prepare a stock solution of human recombinant TPO.

    • Prepare stock solutions of substrates: Potassium Iodide (KI) and L-Tyrosine.

    • Prepare a stock solution of Hydrogen Peroxide (H₂O₂).

    • Prepare serial dilutions of the inhibitor compound (this compound) and control inhibitors (PTU, MMI) in DMSO or an appropriate solvent.

  • Assay Procedure :

    • In a 96-well plate, add 10 µL of the inhibitor dilution to each well.

    • Add 50 µL of TPO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 20 µL of the KI and L-Tyrosine substrate mixture.

    • Initiate the reaction by adding 20 µL of H₂O₂ solution.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection :

    • Stop the reaction by adding a suitable quenching agent.

    • Measure the reaction product. A common method is to measure the oxidation of a chromogenic substrate (e.g., Amplex Red) which produces a fluorescent signal, or to quantify iodide consumption using a specific probe.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Alternative Mechanism: Uracil-DNA Glycosylase (UNG) Inhibition

Many uracil analogs function by inhibiting Uracil-DNA Glycosylase (UNG), a critical enzyme in the Base Excision Repair (BER) pathway that removes uracil from DNA.[4] While not specifically validated for this compound, this represents a plausible mechanism of action given its structure. Inhibiting UNG can potentiate the effects of certain anticancer drugs like 5-Fluorodeoxyuridine (FdU) that lead to uracil incorporation into DNA.[5][6]

UNG_Inhibition_Workflow

Comparative Analysis of UNG Inhibitors

This table provides IC₅₀ values for known small molecule and peptide inhibitors of UNG as a benchmark.

Inhibitor Inhibitor Type Target Enzyme IC₅₀ / Kᵢ Value
Uracil-DNA Glycosylase Inhibitor (UGI) protein PeptideHuman UNGPotent, stoichiometric inhibition.[7]
1'-Cyano-2'-deoxyuridine (CNdU) Nucleotide AnalogE. coli & Human UNGNanomolar Kᵢ value when incorporated into DNA.[8]
Aurintricarboxylic acid (ATA) Small MoleculeHuman UDGIC₅₀ ≈ 700 nM.[5]

Experimental Protocol: Fluorescence-Based UNG Inhibition Assay

This protocol details a high-throughput method for screening UNG inhibitors.[9]

  • Reagent Preparation :

    • Reaction Buffer : 10 mM Tris-HCl (pH 8.0), 20 mM NaCl, 7.5 mM MgCl₂, 0.002% Brij-35.[9]

    • UNG Enzyme : Prepare a solution of purified human UNG (e.g., 33.3 pM) in reaction buffer.[9]

    • DNA Substrate : Prepare a solution (e.g., 250 nM) of a single- or double-stranded oligonucleotide containing a single uracil residue, a 5'-fluorophore (e.g., FAM), and a 3'-quencher (e.g., DABCYL).[9]

    • Inhibitor Plate : Prepare serial dilutions of test compounds in DMSO in a 96-well plate.

  • Assay Procedure :

    • To a new 96-well microtiter plate, add 5 µL of the inhibitor solution from the inhibitor plate.

    • Add 75 µL of the UNG enzyme solution to each well.

    • Initiate the reactions by adding 20 µL of the DNA substrate solution. Final concentrations in this example would be 25 pM UNG and 50 nM substrate.[9]

  • Detection :

    • Place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths (e.g., 485 nm/520 nm for FAM).

    • Monitor the increase in fluorescence in real-time at ambient temperature for 30-60 minutes.

  • Data Analysis :

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to a no-inhibitor control.

    • Plot the normalized rate against inhibitor concentration to calculate the IC₅₀ value.

Alternative Mechanism: Antimetabolite Activity (Comparison with 5-Fluorouracil)

The most well-known uracil analog, 5-Fluorouracil (5-FU), acts as an antimetabolite. Its active metabolites inhibit thymidylate synthase (TS), blocking DNA synthesis, and can also be misincorporated into both DNA and RNA, leading to cytotoxicity.[10][11] This mechanism provides another important point of comparison for uracil derivatives.

Antimetabolite_Mechanism

Comparative Analysis of Cytotoxic Activity

This table presents benchmark IC₅₀ values for 5-FU against common cancer cell lines, illustrating its potency as an antimetabolite.

Compound Cell Line Cancer Type IC₅₀ Value (µM)
5-Fluorouracil (5-FU) HCT116Colorectal Cancer~ 3 - 10
5-Fluorouracil (5-FU) MCF-7Breast Cancer~ 1 - 5
5-Fluorouracil (5-FU) A549Lung Cancer~ 15 - 25

Note: IC₅₀ values are highly dependent on assay conditions and exposure time.

Conclusion

Based on the available, albeit dated, evidence, the most probable mechanism of action for this compound is antithyroid activity via the inhibition of thyroid peroxidase .[2] However, its structural similarity to other bioactive pyrimidines suggests that alternative mechanisms, such as the inhibition of Uracil-DNA Glycosylase or antimetabolite activity , cannot be definitively ruled out without modern experimental validation.

This guide provides the foundational frameworks and comparative data necessary for researchers to design experiments that can precisely elucidate the molecular target and validate the mechanism of action of this compound, comparing its potency and specificity against established therapeutic agents.

References

A Comparative Guide: 5-Iodo-6-methyluracil vs. 5-Fluorouracil in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, this guide will provide a detailed overview of the well-documented effects of 5-Fluorouracil, with data presented in the requested formats. The sections intended for a direct comparison will highlight the absence of data for 5-Iodo-6-methyluracil, thereby identifying a potential area for future research.

Overview and Mechanism of Action

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer treatment for decades.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[1][2][6][7][8][9] By depriving rapidly dividing cancer cells of thymidine, 5-FU leads to "thymineless death."[4][8] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, leading to cellular damage and apoptosis.[1][2] Recent studies also suggest that in some cancers, like those of the gastrointestinal tract, the primary mechanism of cell death is through interference with RNA synthesis.

This compound , as a halogenated uracil derivative, is hypothesized to have potential anticancer properties. Halogenated pyrimidines can act as antimetabolites, interfering with nucleic acid synthesis. The iodine and methyl group substitutions on the uracil ring may influence its uptake, metabolism, and interaction with cellular targets. However, without experimental data, its precise mechanism of action remains speculative.

Quantitative Data on Anticancer Activity

The following tables summarize the cytotoxic effects of 5-Fluorouracil across various cancer cell lines.

Table 1: IC50 Values of 5-Fluorouracil in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
HT-29Colon Carcinoma1.3 x 10¹48
COLO-205Colon Carcinoma3.248
HCT116Colon Carcinoma19.8748
SW48Colon Carcinoma19.8548
LS180Colon Carcinoma58.2248
MCF-7Breast AdenocarcinomaData varies-
DLD1Colorectal AdenocarcinomaData varies-
LoVoColorectal AdenocarcinomaData varies-
Colo320Colorectal AdenocarcinomaData varies-
Esophageal Squamous Cell Carcinoma (various)Esophageal Cancer1.00 - 39.81-

Note: IC50 values for 5-FU can vary significantly between studies due to differences in cell culture conditions, assay methods, and exposure times.[10][11][12]

Table 2: Apoptosis and Cell Cycle Arrest Induced by 5-Fluorouracil

Cell LineCancer TypeEffect on ApoptosisCell Cycle Arrest
Oral Squamous Cell CarcinomaOral CancerIncreased apoptosis-
Human Colon Cancer Cell LinesColon CancerInduction of apoptosisG1/S or G2/M phase arrest
Smooth Muscle Cells-Induction of apoptosisG1 phase arrest

Data for this compound on apoptosis and cell cycle arrest is not available in the reviewed literature.

Signaling Pathways

5-Fluorouracil Signaling Pathway

5-FU exerts its effects through multiple pathways. The inhibition of thymidylate synthase leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and subsequent DNA damage. This damage can trigger p53-dependent or independent apoptotic pathways. The incorporation of 5-FU metabolites into DNA and RNA also contributes to cellular stress and the induction of apoptosis through various signaling cascades, including the modulation of Bcl-2 family proteins.[1][13]

5-Fluorouracil_Signaling_Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase (TS) Thymidylate Synthase (TS) FdUMP->Thymidylate Synthase (TS) Inhibits RNA Dysfunction RNA Dysfunction FUTP->RNA Dysfunction Incorporation DNA Strand Breaks DNA Strand Breaks FdUTP->DNA Strand Breaks Incorporation dTMP Synthesis Inhibition dTMP Synthesis Inhibition Thymidylate Synthase (TS)->dTMP Synthesis Inhibition DNA Damage DNA Damage dTMP Synthesis Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Apoptosis Apoptosis RNA Dysfunction->Apoptosis DNA Strand Breaks->p53 Activation p53 Activation->Apoptosis Bcl-2 Family Modulation Bcl-2 Family Modulation p53 Activation->Bcl-2 Family Modulation Bcl-2 Family Modulation->Apoptosis

Caption: 5-Fluorouracil's multifaceted mechanism of action.

This compound Signaling Pathway

Information on the signaling pathways affected by this compound is not available in the current scientific literature.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer effects of compounds like 5-Fluorouracil.

A. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 5-Fluorouracil) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[14][15][16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for the MTT cell viability assay.

B. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and a control. After the incubation period, harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[17][18][19]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature.[17][18][20][21]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[17][20]

Apoptosis_Assay_Workflow Treat & Harvest Cells Treat & Harvest Cells Wash Cells (PBS) Wash Cells (PBS) Treat & Harvest Cells->Wash Cells (PBS) Resuspend in Binding Buffer Resuspend in Binding Buffer Wash Cells (PBS)->Resuspend in Binding Buffer Stain (Annexin V/PI) Stain (Annexin V/PI) Resuspend in Binding Buffer->Stain (Annexin V/PI) Flow Cytometry Analysis Flow Cytometry Analysis Stain (Annexin V/PI)->Flow Cytometry Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

C. Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and a control, then harvest the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[22]

  • RNase Treatment: Treat the cells with RNase to degrade RNA and ensure that PI only binds to DNA.[22]

  • PI Staining: Stain the cells with a propidium iodide solution.[22]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow Treat & Harvest Cells Treat & Harvest Cells Fix in Ethanol Fix in Ethanol Treat & Harvest Cells->Fix in Ethanol Treat with RNase Treat with RNase Fix in Ethanol->Treat with RNase Stain with PI Stain with PI Treat with RNase->Stain with PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI->Flow Cytometry Analysis

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

5-Fluorouracil remains a critical tool in cancer chemotherapy, with a well-characterized mechanism of action and a broad spectrum of activity against various cancer cell lines. Its ability to disrupt DNA synthesis and integrity through multiple pathways underscores its efficacy.

The lack of available data on the anticancer properties of this compound presents a clear gap in the current understanding of halogenated pyrimidine derivatives. Future research should focus on evaluating the in vitro efficacy of this compound against a panel of cancer cell lines. Such studies would involve determining its IC50 values, investigating its effects on apoptosis and the cell cycle, and elucidating its mechanism of action. This foundational research is essential to determine if this compound holds promise as a novel therapeutic agent and warrants further preclinical and clinical development. A direct comparison with established drugs like 5-Fluorouracil would be a crucial component of this evaluation.

References

comparative analysis of different synthesis routes for 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Iodo-6-methyluracil is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be broadly categorized into two main approaches: direct iodination of 6-methyluracil and a multi-step synthesis involving the iodination of a pyrimidine precursor. The choice of route often depends on factors such as desired yield, purity, scalability, and the availability of starting materials and reagents.

Synthesis RouteReagentsSolventReaction TimeYield (%)AdvantagesDisadvantages
Direct Iodination
Oxidative Halogenation[1]KI, H₂O₂Acetic AcidNot SpecifiedQuantitativeHigh yield, single reaction product.Spontaneous warming and foaming can occur.
Oxidative Halogenation[1]I₂, H₂O₂Not SpecifiedNot SpecifiedNot SpecifiedEfficient method for preparing halo derivatives.[1]Details on yield and reaction time are not fully specified.
Oxidative Halogenation[1]KI, NaNO₂Acetic AcidNot Specified40Utilizes readily available reagents.Lower yield compared to the KI/H₂O₂ method.
Iodination of Precursors
NIS-TFA-TFAA Method[2][3]N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA), Trifluoroacetic anhydride (TFAA)Not Specified8 hours (reflux)GoodEffective for substituted pyrimidines, mild conditions.[2]Requires the synthesis of a dimethoxy-pyrimidine precursor.

Experimental Protocols

Oxidative Iodination of 6-Methyluracil with Potassium Iodide and Hydrogen Peroxide[1]

This method stands out for its quantitative yield and the formation of this compound as the sole product.

Materials:

  • 6-methyluracil

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂)

  • Acetic acid

Procedure:

  • Dissolve 6-methyluracil in acetic acid.

  • Add a solution of potassium iodide in water to the mixture.

  • Slowly add hydrogen peroxide to the reaction mixture. The addition may cause spontaneous warming to 50-60°C and intense foaming, which should be controlled.

  • Continue the reaction until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, can be isolated and purified using standard techniques such as filtration and recrystallization. This reaction is reported to give a quantitative yield.[1]

Iodination using N-Iodosuccinimide (NIS)[2][3]

This route is suitable when working with a 2,4-dimethoxy-6-methylpyrimidine precursor, which can be subsequently converted to the desired uracil.

Materials:

  • 2,4-dimethoxy-6-methylpyrimidine

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Trifluoroacetic anhydride (TFAA)

Procedure:

  • Reflux a mixture of the 2,4-dimethoxy-6-methylpyrimidine, trifluoroacetic acid, and trifluoroacetic anhydride for 20 minutes.

  • Add N-Iodosuccinimide (1.2 equivalents) to the reaction mixture.

  • Continue to reflux the mixture for 8 hours.

  • After allowing the mixture to cool to room temperature, remove the solvent under reduced pressure to obtain the crude 2,4-dimethoxy-5-iodo-6-methylpyrimidine.

  • The dimethoxy-iodinated intermediate can then be deprotected to yield this compound. This method is reported to give good yields.[2]

Synthesis Route Selection Workflow

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis route for this compound based on key decision factors.

SynthesisRouteSelection Start Start: Need to synthesize This compound StartingMaterial Is 6-methyluracil readily available? Start->StartingMaterial DirectIodination Pursue Direct Iodination StartingMaterial->DirectIodination Yes PrecursorSynthesis Synthesize or procure a suitable precursor (e.g., 2,4-dimethoxy-6-methylpyrimidine) StartingMaterial->PrecursorSynthesis No YieldRequirement Is a quantitative yield critical? DirectIodination->YieldRequirement PrecursorIodination Use NIS/TFA/TFAA method on the precursor PrecursorSynthesis->PrecursorIodination OxidativeKIH2O2 Use Oxidative Iodination with KI and H₂O₂ YieldRequirement->OxidativeKIH2O2 Yes OtherDirectMethods Consider other direct iodination methods (e.g., KI/NaNO₂) YieldRequirement->OtherDirectMethods No End End: Obtain This compound OxidativeKIH2O2->End OtherDirectMethods->End PrecursorIodination->End

Caption: Decision workflow for selecting a synthesis route for this compound.

Conclusion

The synthesis of this compound can be achieved through several effective routes. For a straightforward and high-yielding process, the direct oxidative iodination of 6-methyluracil using potassium iodide and hydrogen peroxide is a highly recommended method.[1] However, if working from a substituted pyrimidine precursor, the use of N-iodosuccinimide offers a reliable alternative.[2][3] The choice of synthesis will ultimately be guided by the specific requirements of the research, including yield, purity, scale, and available resources. The provided experimental protocols and decision workflow serve as a practical guide for chemists in the field.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Iodo-6-methyluracil is paramount for accurate preclinical and clinical assessments. Cross-validation of analytical methods is a critical step to ensure consistency and comparability of data between different laboratories or analytical techniques. This guide provides a comparative overview of three common analytical methods applicable to the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Disclaimer: To date, specific cross-validation data for this compound is not extensively available in published literature. The quantitative performance data presented in this guide is based on studies of structurally similar compounds, primarily 5-fluorouracil and other uracil derivatives. This information serves as a strong indicator of the expected performance for this compound and provides a solid foundation for method development and validation.

Performance Comparison of Analytical Methods

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters for the analysis of uracil derivatives using HPLC, GC-MS, and UV-Vis Spectrophotometry.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity Range 0.1 - 100 µg/mL[1][2][3]1 - 100 ng/mL (derivatized)4 - 14 µg/mL[4]
Correlation Coefficient (R²) > 0.999[2][3]> 0.998[5]> 0.999[4]
Limit of Detection (LOD) ~0.07 µg/mL[6]Dependent on derivatization and matrix~0.59 µg/mL[7]
Limit of Quantification (LOQ) 0.10 µg/mL[2][6]Dependent on derivatization and matrix1.79 µg/mL[7]
Intra-day Precision (%RSD) < 2%[8]≤ 12.03%[5]< 2%[9]
Inter-day Precision (%RSD) < 2%[8]≤ 11.34%[5]< 2%[9]
Accuracy (% Recovery) 95.8 - 105.1%[2]80.2 - 115.4%[5]98.1 - 98.5%[4]

Table 2: Comparison of Methodological Characteristics

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateModerateHigh
Cost per Sample ModerateHighLow
Instrumentation Cost Moderate to HighHighLow
Sample Preparation Minimal to moderate (filtration, dilution)Extensive (extraction, derivatization)Minimal (dilution)
Matrix Effect ModerateLow to ModerateHigh
Compound Volatility Requirement Not requiredRequired (or requires derivatization)Not required

Experimental Protocols

A thorough understanding of the experimental procedures is crucial for successful method implementation and cross-validation. Below are representative protocols for each analytical technique, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method offers a good balance of sensitivity, selectivity, and cost-effectiveness for the quantification of this compound.

Chromatographic Conditions:

  • System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 5 mmol/L KH2PO4, pH 6.0) in a ratio of 4:96 (v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: Approximately 254 nm, to be optimized based on the UV spectrum of this compound.[2]

  • Injection Volume: 20 µL.[2]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol).

  • For biological samples (e.g., plasma, serum), a protein precipitation step followed by liquid-liquid extraction is recommended.[10]

  • Dilute the samples to fall within the linear range of the calibration curve.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides very high selectivity and sensitivity, making it suitable for trace-level analysis, although it requires derivatization for non-volatile compounds like this compound.

Derivatization (Silylation):

  • Evaporate the dried sample extract to complete dryness under a stream of nitrogen.

  • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 60°C for 90 minutes.

  • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 40°C for 30 minutes to form the trimethylsilyl derivative.

Chromatographic and Mass Spectrometric Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer (single or triple quadrupole).

  • Column: A non-polar capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.

Sample Preparation:

  • Perform a liquid-liquid extraction of this compound from the sample matrix using an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the organic extract to dryness.

  • Proceed with the derivatization protocol as described above.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) before injection.

UV-Vis Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for the routine analysis of this compound in simple matrices, such as bulk drug substance or simple formulations.

Methodology:

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., water, methanol, or a buffer solution). For uracil, the absorption maximum is around 258 nm.[11] The λmax for this compound should be determined experimentally.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the predetermined λmax against a solvent blank.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution and dilute it to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Mandatory Visualizations

To further clarify the methodologies and aid in the selection process, the following diagrams illustrate the analytical workflow and a decision-making tree.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_prep Sample Preparation A_analysis Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data compare Statistical Comparison (e.g., Bland-Altman plot, t-test) A_data->compare B_prep Sample Preparation B_analysis Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->compare conclusion Conclusion on Method Comparability compare->conclusion MethodSelection start Start: Need to quantify This compound sensitivity High Sensitivity Required (Trace Levels)? start->sensitivity selectivity High Selectivity Required (Complex Matrix)? sensitivity->selectivity No gcms GC-MS sensitivity->gcms Yes cost_throughput Low Cost & High Throughput More Important? selectivity->cost_throughput No hplc HPLC selectivity->hplc Yes cost_throughput->hplc No uvvis UV-Vis Spectrophotometry cost_throughput->uvvis Yes

References

Comparative Guide to Structure-Activity Relationship Studies of 5-Iodo-6-methyluracil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Iodo-6-methyluracil analogs, focusing on their potential as anticancer and antiviral agents. The information presented is collated from various studies on substituted uracil derivatives, offering insights into the design and development of more potent therapeutic agents.

Antiviral Activity of Uracil Analogs

The uracil scaffold is a cornerstone in the development of antiviral therapeutics. Modifications at the C-5 and N-1 positions of the pyrimidine ring have been extensively explored to generate analogs with potent activity against a range of viruses, including Herpes Simplex Virus (HSV) and influenza.

Key Findings from SAR Studies:
  • 5-Position Substituents: The nature of the substituent at the 5-position of the uracil ring is a critical determinant of antiviral activity. Halogenation, particularly with iodine, has been shown to be effective. For instance, 5-iodo-2'-deoxyuridine was one of the first antiviral agents active against HSV.[1]

  • N-1 and N-3 Substitutions: Alkylation at the N-1 and N-3 positions can modulate the antiviral potency and spectrum of activity. The introduction of various alkyl and benzyl groups has been investigated to enhance antiviral efficacy.

  • Carbocyclic Analogs: Carbocyclic analogues of 5-substituted uracil nucleosides have demonstrated significant anti-herpetic activity.[2] Specifically, the carbocyclic versions of 5-bromo- and 5-iodo-2'-deoxyuridine were highly active against both HSV-1 and HSV-2.[2]

The following table summarizes the antiviral activity of selected uracil analogs, providing a basis for comparison.

Compound IDStructure/ModificationVirusAssayIC50 (µM)Reference
1 1,6-bis[(benzyloxy)methyl]uracil derivativeInfluenza A (H1N1)CPE Reduction<0.1[3]
2 6-Aza-(E)-5-(2-bromovinyl)-2'-deoxyuridineHSV-1Plaque Reduction8 µg/mL[4]
3 6-Aza-(E)-5-(2-bromovinyl)-2'-deoxyuridineHSV-2Plaque Reduction190 µg/mL[4]

Anticancer Activity of Uracil Analogs

5-Fluorouracil (5-FU) is a well-established anticancer drug, and its mechanism of action often serves as a benchmark for newly synthesized uracil analogs. The primary anticancer mechanisms of 5-FU involve the inhibition of thymidylate synthase (TS) and incorporation into RNA and DNA, leading to cytotoxicity.[5] SAR studies on uracil derivatives aim to develop compounds with improved efficacy, selectivity, and reduced toxicity compared to 5-FU.

Key Findings from SAR Studies:
  • 5-Position Halogenation: The presence of a halogen at the 5-position is crucial for anticancer activity. While fluorine in 5-FU is the most studied, iodo-substituted uracils have also shown promise.

  • N-1 and N-3 Substitutions: The introduction of bulky and lipophilic groups at the N-1 and N-3 positions can enhance anticancer activity. For example, N1,N3-dicyclohexylmethyl-5-iodouracil displayed potent activity against the HepG2 liver cancer cell line.

  • Fused Ring Systems: Fusing the uracil ring with other heterocyclic systems is a common strategy to develop novel anticancer agents with diverse mechanisms of action.

The cytotoxic activities of various 5-iodouracil and related analogs are presented in the table below.

Compound IDStructure/ModificationCell LineAssayIC50 (µM)Reference
4 N1,N3-dicyclohexylmethyl-5-iodouracilHepG2 (Liver)MTT16.5 µg/mL
5 1-(Cyclohexylmethyl)-5-iodouracilT47D (Breast)MTT20.0 µg/mL
6 5-Alkoxymethyluracil derivativeK562 (Leukemia)Not Specified>100[6]
7 5-[Alkoxy(4-nitrophenyl)methyl]uracil derivativeK562 (Leukemia)Not Specified1.2[6]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of synthesized compounds.

Synthesis of this compound Analogs

A general synthetic approach for creating a library of this compound analogs involves a multi-step process, as depicted in the workflow below. The synthesis typically starts from 6-methyluracil, which undergoes iodination at the 5-position. Subsequent N-alkylation at the N-1 and/or N-3 positions with various alkyl or aralkyl halides in the presence of a base yields the desired analogs.

G cluster_synthesis Synthesis Workflow Start 6-Methyluracil Iodination Iodination (e.g., I2, NIS) Start->Iodination Intermediate This compound Iodination->Intermediate Alkylation N-Alkylation (R-X, Base) Intermediate->Alkylation Analogs This compound Analogs Alkylation->Analogs Purification Purification & Characterization (Chromatography, NMR, MS) Analogs->Purification

A representative synthetic workflow for this compound analogs.
In Vitro Antiviral Evaluation: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) in 24-well plates and incubate until a confluent monolayer is formed.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing carboxymethylcellulose) with serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with a solution like crystal violet. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration that inhibits 50% of cell growth (IC50) is then determined.

G cluster_screening Biological Activity Screening Workflow Start Synthesized Analogs AntiviralScreening Antiviral Screening (e.g., Plaque Reduction Assay) Start->AntiviralScreening AnticancerScreening Anticancer Screening (e.g., MTT Assay) Start->AnticancerScreening DataAnalysis Data Analysis (IC50 Determination) AntiviralScreening->DataAnalysis AnticancerScreening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

A general workflow for the biological screening of synthesized analogs.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound analogs are not yet fully elucidated. However, drawing parallels with the well-studied 5-fluorouracil, several potential pathways can be hypothesized.

Anticancer Mechanism

The anticancer activity of these analogs could be attributed to:

  • Inhibition of Thymidylate Synthase (TS): Similar to 5-FU, the this compound core could be intracellularly converted to its corresponding deoxyribonucleoside monophosphate, which may then inhibit TS, an enzyme crucial for DNA synthesis and repair.[5]

  • Incorporation into DNA and RNA: The analog might be incorporated into DNA and RNA, leading to dysfunction and triggering apoptosis.

  • Modulation of Signaling Pathways: Uracil analogs can influence various signaling pathways involved in cell proliferation, survival, and apoptosis. Pathways such as the PI3K/Akt/mTOR and MAPK pathways are potential targets.[7]

Antiviral Mechanism

The antiviral action of nucleoside analogs typically involves:

  • Inhibition of Viral Polymerase: The analog, after intracellular phosphorylation to its triphosphate form, can act as a competitive inhibitor of viral DNA or RNA polymerase, thus halting viral replication.

  • Chain Termination: Incorporation of the analog into the growing viral nucleic acid chain can lead to premature chain termination.

G cluster_pathway Potential Mechanisms of Action cluster_anticancer Anticancer cluster_antiviral Antiviral Analog This compound Analog TS Thymidylate Synthase Inhibition Analog->TS Metabolic activation DNA_RNA Incorporation into DNA/RNA Analog->DNA_RNA Metabolic activation Signaling Modulation of Signaling Pathways (e.g., PI3K/Akt) Analog->Signaling Polymerase Viral Polymerase Inhibition Analog->Polymerase Intracellular phosphorylation Apoptosis Apoptosis TS->Apoptosis DNA_RNA->Apoptosis Signaling->Apoptosis ChainTermination Chain Termination Polymerase->ChainTermination Replication Inhibition of Viral Replication ChainTermination->Replication

Hypothesized mechanisms of action for this compound analogs.

Conclusion

The exploration of this compound analogs presents a promising avenue for the discovery of novel anticancer and antiviral agents. The existing body of research on related uracil derivatives provides a strong foundation for the rational design of new compounds with enhanced biological activity. Further comprehensive SAR studies focusing specifically on a diverse library of this compound analogs are warranted to delineate the precise structural requirements for optimal potency and selectivity. Elucidation of their detailed mechanisms of action and the signaling pathways they modulate will be crucial for their future clinical development.

References

Comparative Efficacy of 5-Iodo-6-methyluracil: An In Vivo vs. In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of 5-Iodo-6-methyluracil remains an area of ongoing research, with direct comparative data on its in vivo and in vitro efficacy being limited in publicly available literature. However, by examining the known biological activities of its constituent components, 5-iodouracil and 6-methyluracil, as well as structurally related and well-characterized uracil analogs like 5-fluorouracil (5-FU), we can infer its potential therapeutic profile and compare its expected performance.

This guide synthesizes available experimental data for these related compounds to provide a comparative framework for researchers, scientists, and drug development professionals. The focus will be on their established antiviral and antitumor activities, supported by detailed experimental protocols and insights into their mechanisms of action.

Data Presentation: In Vitro and In Vivo Efficacy of Uracil Analogs

The following tables summarize the quantitative data on the efficacy of key uracil derivatives, offering a baseline for predicting the potential activity of this compound.

Table 1: Comparative In Vitro Antiviral Activity of Uracil Analogs

CompoundVirusCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
5-Iodo-2'-deoxyuridine Herpes Simplex Virus 2 (HSV-2)-0.86 µg/mL (ED50)--[1]
5-Iodo-2'-deoxyuridine Vaccinia Virus----[2]
5-Bromo-vinyl-2'-deoxyuridine Varicella-Zoster Virus (VZV)-0.013 µg/mL (ED50)--[1]
N1,N3-Disubstituted Uracil Derivatives SARS-CoV-2 (Delta & Beta variants)Vero E613.3 to 49.97 µM--[3]
Laurus nobilis oil (contains β-ocimene, 1,8-cineole, etc.) SARS-CoV-120 µg/ml>500 µg/ml4.16[4]
Juniperus oxycedrus ssp. oxycedrus oil (contains α-pinene, β-myrcene) HSV-1-200 µg/ml>1000 µg/ml5[4]

Table 2: Comparative In Vitro and In Vivo Antitumor Activity of Uracil Analogs

CompoundCancer TypeModelKey FindingsReference
5-Fluorouracil (5-FU) Colon CancerIn vitro (HT-29 cells)Inhibition of cell proliferationNot Specified
5-Fluorouracil (5-FU) Colon CancerIn vivo (Rat model)Reduction in tumor volume and multiplicityNot Specified
6-Methyluracil Derivatives Lung CancerIn vitro (Immortalized lung epithelial cells)3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil showed high proliferative activity, suggesting regenerative potential.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the antiviral and cytotoxic activity of uracil analogs.

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Inhibition

This assay is a common method for screening the antiviral activity of compounds.

  • Cell Seeding: Vero E6 cells are seeded into 96-well plates at a density of 2 x 104 cells per well and incubated overnight.[3]

  • Compound Preparation and Treatment: Test compounds are prepared in serial dilutions (e.g., 1:4 dilutions from 100 to 0.097 µM).[3] The cell culture medium is removed, and the diluted compounds are added to the wells.

  • Virus Infection: Cells are then infected with the target virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (e.g., 100 TCID50).[3]

  • Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 72 hours.[3]

  • Assessment of CPE and Cytotoxicity: The virus-induced cytopathic effect and compound cytotoxicity are determined using a cell viability assay, such as the MTT assay.[3] The IC50 (the concentration of the compound that inhibits viral replication by 50%) and CC50 (the concentration of the compound that reduces cell viability by 50%) are then calculated.

In Vivo Antitumor Efficacy Study

Animal models are essential for evaluating the systemic effects and therapeutic potential of a drug candidate.

  • Tumor Induction: A specific cancer cell line (e.g., cholangiocarcinoma cells) is implanted into immunocompromised mice to induce tumor growth.

  • Treatment Administration: Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The test compound (e.g., a nanoformulation of a chemotherapeutic agent) is administered, often intravenously or orally, at a predetermined dose and schedule.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers. The formula (Length x Width2)/2 is commonly used to calculate tumor volume.

  • Monitoring and Endpoint: Animals are monitored for signs of toxicity, and body weight is recorded. The study is concluded when tumors in the control group reach a specified size, and the tumors are then excised and weighed.

  • Histopathological Analysis: Tumor tissues and major organs are collected for histological examination to assess the extent of necrosis, apoptosis, and any potential treatment-related toxicity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by uracil analogs and a typical workflow for in vivo antitumor studies.

Antiviral_Mechanism_of_Action cluster_0 Viral Replication Inhibition 5-Halouracil_Analog 5-Halouracil Analog (e.g., 5-Iodouracil) Cellular_Metabolism Cellular Metabolism 5-Halouracil_Analog->Cellular_Metabolism Phosphorylation Triphosphate_Form Active Triphosphate Form Cellular_Metabolism->Triphosphate_Form Viral_Polymerase Viral DNA/RNA Polymerase Triphosphate_Form->Viral_Polymerase Incorporation into viral nucleic acid Inhibition Inhibition Viral_Polymerase->Inhibition Viral_Genome_Replication Viral Genome Replication Inhibition->Viral_Genome_Replication Blocks In_Vivo_Antitumor_Workflow Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Tumor_Cell_Implantation->Tumor_Growth Randomization Animal Randomization (Treatment vs. Control) Tumor_Growth->Randomization Treatment_Administration Treatment Administration (e.g., IV, Oral) Randomization->Treatment_Administration Monitoring Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment_Administration->Monitoring Endpoint Study Endpoint: - Tumor Excision - Tissue Collection Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition - Histopathology Endpoint->Analysis Immunomodulatory_Signaling_Pathway cluster_1 Potential Immunomodulatory Effects of 6-Methyluracil 6-Methyluracil 6-Methyluracil Immune_Cell Immune Cell (e.g., Macrophage, Lymphocyte) 6-Methyluracil->Immune_Cell Receptor_Binding Receptor Binding (Hypothesized) Immune_Cell->Receptor_Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor_Binding->Signaling_Cascade Cytokine_Production Modulation of Cytokine Production (e.g., IL-6, TNF-α) Signaling_Cascade->Cytokine_Production Immune_Response Altered Immune Response Cytokine_Production->Immune_Response

References

Comparative Toxicity Profile of 5-Iodo-6-methyluracil and Structurally Related Compounds: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of 5-Iodo-6-methyluracil and similar uracil derivatives, including the well-characterized chemotherapeutic agent 5-Fluorouracil (5-FU), as well as 6-Methyluracil and 5-Iodouracil. Due to a notable lack of publicly available experimental data on the toxicity of this compound and 5-Iodouracil, this document serves as a methodological framework, summarizing available data for related compounds and outlining standard experimental protocols for comprehensive toxicity assessment. The objective is to equip researchers with the necessary information to design and conduct their own comparative studies.

Data Presentation: A Comparative Snapshot of Uracil Analogs

The following table summarizes the available quantitative toxicity data for the selected uracil derivatives. It is critical to note the absence of specific experimental toxicity data for this compound and 5-Iodouracil in the reviewed literature, highlighting a significant gap in the current understanding of their safety profiles.

CompoundChemical StructureCytotoxicity (IC50)Acute Oral Toxicity (LD50)Genotoxicity
This compound this compound structureData not availableData not availableData not available
5-Fluorouracil (5-FU) 5-Fluorouracil structureCell line dependent (e.g., low µM range in many cancer cell lines)Rat: ~230 mg/kgGenotoxic: Induces chromosomal aberrations and cellular toxicity[1].
6-Methyluracil 6-Methyluracil structure>10 mM (in immortalized lung epithelial cells)[2]Rat: 64500 mg/kg (Caution: this value from a safety data sheet appears unusually high and should be verified)[3][4]A derivative, 1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil, was found to be non-genotoxic in a micronucleus and comet assay[5]. Data on 6-methyluracil itself is limited.
5-Iodouracil 5-Iodouracil structureData not availableData not availableIndicated as harmful if swallowed or in contact with skin; causes skin and eye irritation[6][7]. Possesses antitumor activity[8][9].

Disclaimer: The absence of data for this compound and 5-Iodouracil underscores the necessity for empirical testing to establish their toxicity profiles. The provided data for 5-FU and 6-Methyluracil are for comparative context and have been compiled from various sources.

Experimental Protocols for Toxicity Assessment

To facilitate further research, detailed methodologies for key in vitro toxicity assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to cause mutations that revert the bacteria to a state where they can synthesize histidine and grow on a histidine-free medium.

Procedure:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains.

  • Metabolic Activation (Optional): The test can be performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: Mix the bacterial culture with the test compound at various concentrations (and a positive and negative control) in the presence or absence of the S9 mix.

  • Plating: Pour the mixture onto minimal glucose agar plates that lack histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.

Principle: Cells are embedded in a thin layer of agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a "nucleoid." The slide is then subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, will migrate away from the nucleoid towards the anode, creating a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a lysis solution to break down the cell and nuclear membranes.

  • DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Visualization of Key Cellular Pathways and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding in 96-well Plate B Compound Treatment (Varying Concentrations) A->B C Incubation (24, 48, or 72 hours) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Reading (Microplate Reader) E->F G Data Analysis (IC50 Determination) F->G

Caption: A generalized experimental workflow for in vitro cytotoxicity testing using the MTT assay.

G cluster_p53 p53 Signaling Pathway in Response to DNA Damage Stress Genotoxic Stress (e.g., Drug Treatment) DNA_Damage DNA Damage Stress->DNA_Damage ATM_ATR ATM/ATR Kinases Activation DNA_Damage->ATM_ATR p53 p53 Activation (Phosphorylation & Stabilization) ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (p21 activation) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis (BAX, PUMA activation) p53->Apoptosis

Caption: A simplified diagram of the p53 signaling pathway activated by genotoxic stress.

G cluster_nfkb Canonical NF-κB Signaling Pathway in Toxicity Stimuli Toxic Stimuli (e.g., ROS, Inflammatory Cytokines) IKK IKK Complex Activation Stimuli->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Release & Nuclear Translocation IkB->NFkB Gene_Transcription Target Gene Transcription NFkB->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Cell_Survival Cell Survival Gene_Transcription->Cell_Survival Proliferation Proliferation Gene_Transcription->Proliferation

Caption: An overview of the canonical NF-κB signaling pathway often implicated in cellular responses to toxic stimuli.

Conclusion

This guide provides a foundational framework for comparing the toxicity profile of this compound with other uracil analogs. The significant lack of empirical data for this compound and 5-Iodouracil highlights a critical need for future research. By utilizing the standardized experimental protocols outlined herein, researchers can generate the necessary data to perform a comprehensive and objective comparison. Such studies are essential for a thorough understanding of the safety and potential therapeutic applications of these compounds.

References

Benchmarking 5-Iodo-6-methyluracil: A Comparative Guide to Thymidine Phosphorylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Iodo-6-methyluracil's performance against a selection of known thymidine phosphorylase (TP) inhibitors. Thymidine phosphorylase is a critical enzyme in nucleoside metabolism and a key target in cancer therapy due to its role in angiogenesis and the activation of certain fluoropyrimidine drugs. This document summarizes key quantitative data, details experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and workflows to aid in research and development.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and other well-characterized thymidine phosphorylase inhibitors. Lower values indicate higher potency.

InhibitorIC50 (µM)Ki (µM)Enzyme SourceNotes
This compound Data not availableData not available-While identified as a TP inhibitor, specific quantitative inhibitory data is not readily available in the public domain.
Tipiracil0.014 - 0.0350.017 - 0.020Recombinant Human, E. coliA potent and clinically used TP inhibitor.
6-Imidazolylmethyl-5-fluorouracil-0.051-A potent transition-state analogue inhibitor.[1]
7-Deazaxanthine41.0--Commonly used as a standard inhibitor in TP assays.
Masoprocol44.025.6-A natural product identified as a competitive TP inhibitor.
Lapachol2.3--A natural product with notable TP inhibitory activity.
Indanone derivative1.8--A natural product derivative with significant TP inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thymidine phosphorylase inhibitors.

Spectrophotometric Assay for Thymidine Phosphorylase Activity

This assay measures the conversion of thymidine to thymine, which is accompanied by an increase in absorbance at 290 nm.

Materials:

  • Recombinant human or E. coli thymidine phosphorylase (TP)

  • Thymidine (substrate)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of thymidine in potassium phosphate buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Reaction:

    • In a 96-well plate, add potassium phosphate buffer, the test inhibitor at various concentrations, and the TP enzyme solution.

    • Incubate the mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding the thymidine substrate to each well.

  • Data Acquisition:

    • Immediately monitor the increase in absorbance at 290 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percent inhibition relative to a control reaction without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method provides a direct measurement of the formation of thymine from thymidine.

Materials:

  • Same as the spectrophotometric assay.

  • HPLC system with a C18 reverse-phase column and UV detector.

  • Mobile phase (e.g., a mixture of aqueous buffer and acetonitrile).

  • Perchloric acid (HClO4) or other suitable quenching agent.

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in the spectrophotometric assay, but in larger volumes (e.g., in microcentrifuge tubes).

  • Reaction Termination:

    • Stop the reaction at specific time points by adding a quenching agent like ice-cold perchloric acid.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the C18 column.

    • Separate the substrate (thymidine) and product (thymine) using an appropriate mobile phase gradient.

    • Detect and quantify the amount of thymine and thymidine by monitoring the UV absorbance at a specific wavelength (e.g., 267 nm).

  • Data Analysis:

    • Calculate the amount of thymine produced in each reaction.

    • Determine the percent inhibition and IC50 value as described for the spectrophotometric assay.

Mandatory Visualization

Thymidine Phosphorylase Signaling Pathway

Thymidine_Phosphorylase_Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP / PD-ECGF) Thymidine->TP Substrate Thymine Thymine TP->Thymine Products dRP 2-deoxy-D-ribose-1-phosphate TP->dRP Angiogenesis Angiogenesis TP->Angiogenesis Promotes PI3K_Akt PI3K/Akt Pathway TP->PI3K_Akt Activates FYN_LYN FYN/LYN Kinases TP->FYN_LYN Interacts with Inhibitor This compound & Known Inhibitors Inhibitor->TP Inhibition TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: Signaling pathway of Thymidine Phosphorylase and its inhibition.

Experimental Workflow for TP Inhibitor Screening

Experimental_Workflow start Start: Compound Library (including this compound) primary_screen Primary Screening: Spectrophotometric Assay start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response Yes no_hit Inactive Compounds hit_identification->no_hit No secondary_assay Secondary Assay: HPLC-Based Method dose_response->secondary_assay kinetic_studies Kinetic Studies (Determination of Ki) secondary_assay->kinetic_studies lead_compound Lead Compound(s) kinetic_studies->lead_compound

Caption: Workflow for screening and characterizing TP inhibitors.

References

Safety Operating Guide

Safe Disposal of 5-Iodo-6-methyluracil: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 5-Iodo-6-methyluracil, a halogenated organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the best practices for the disposal of halogenated organic compounds. As an iodinated substance, this compound requires careful handling to mitigate potential environmental and health risks.

Key Disposal Principles

The primary route for the disposal of this compound is through a licensed professional waste disposal company. The compound should be treated as a hazardous halogenated organic waste.[1][2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for such compounds.[3] Under no circumstances should this compound be disposed of down the drain, as this can harm the environment and aquatic life.[4]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses that meet NIOSH or EN 166 standards.[3]
Hand Protection Inspected, chemical-resistant gloves. Proper glove removal technique must be followed to avoid skin contact.[3]
Body Protection A lab coat or other protective clothing to prevent skin exposure.
Respiratory In case of dust or aerosol formation, use a NIOSH-approved respirator.[3] Work should be conducted in a well-ventilated area or a fume hood.

Always wash hands thoroughly after handling the compound.[3]

Step-by-Step Disposal Protocol

  • Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2]

    • Do not mix this compound with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[5]

    • Avoid mixing with incompatible materials such as strong oxidizing agents, acids, or bases.[6]

  • Containment:

    • For solid waste, carefully sweep up the material to avoid creating dust and place it in a suitable, sealed container for disposal.[3]

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.

    • Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate concentrations.[5]

    • The label should be affixed to the container before the first addition of waste.[1]

  • Storage:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area.[5][6]

    • The storage area should be away from heat, ignition sources, and incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

    • Provide the disposal company with accurate information about the waste composition.

Spill Response

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, gently sweep or scoop the material into a labeled waste container, avoiding dust generation.

  • For liquid spills, absorb with an inert material and place it in the waste container.

  • Clean the spill area with a suitable solvent.

  • Dispose of all contaminated materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Workflow

start Begin Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Labeled, Sealed, and Compatible Container segregate->container store Store in a Ventilated, Secure Area container->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact end Waste Collected for Proper Disposal contact->end

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and a qualified professional for guidance.

References

Personal protective equipment for handling 5-Iodo-6-methyluracil

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Iodo-6-methyluracil

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below.

PropertyValue
Molecular FormulaC₅H₅IN₂O₂[1]
Molecular Weight252.01 g/mol [1]
Melting Point~280 °C (decomposes)[2]
AppearanceOff-white to white crystalline solid
Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Danger: May cause an allergic skin reaction.[1]

  • Danger: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Warning: Suspected of causing cancer.[1]

Due to these potential health risks, stringent adherence to the safety protocols outlined below is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side shields meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4] A face shield is recommended when there is a significant splash hazard.[3][5]Protects against dust particles and accidental splashes of solutions containing the compound.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[3] A lab coat or other protective clothing to prevent skin exposure.[3]Prevents direct skin contact and potential allergic reactions or absorption.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[3]Protects against inhalation of the fine powder, which can cause respiratory sensitization.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical. The following step-by-step guidance ensures safe operational workflow.

Experimental Workflow: Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PREP1 Verify availability of all PPE PREP2 Ensure fume hood is operational PREP1->PREP2 HAND1 Don all required PPE PREP2->HAND1 HAND2 Weigh and handle solid compound in fume hood HAND1->HAND2 HAND3 Prepare solutions within the fume hood HAND2->HAND3 HAND4 Avoid dust generation HAND3->HAND4 POST1 Decontaminate work surfaces HAND4->POST1 POST2 Segregate and label all waste POST1->POST2 POST3 Carefully remove and dispose of gloves POST2->POST3 POST4 Wash hands thoroughly POST3->POST4

Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol

  • Preparation :

    • Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne particles.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Donning PPE :

    • Before handling the compound, put on all required PPE as specified in the table above.[3] Gloves should be inspected for any damage before use.[4]

  • Handling :

    • Avoid direct contact with skin and eyes.[3]

    • Take care to prevent the formation of dust when handling the solid form.[3][4]

    • Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling :

    • After handling is complete and before leaving the laboratory, wash hands and any exposed skin thoroughly with soap and water.[3][4]

    • Decontaminate work surfaces. For related compounds like 5-fluorouracil, a 0.1% to 0.5% sodium hypochlorite solution has been shown to be effective.[3]

Storage Protocol
  • Store this compound in a tightly closed, properly labeled container.[3]

  • Keep the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][7]

Spill and Decontamination Procedures
  • Spill Containment : In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[3]

  • Cleanup :

    • Wearing full PPE, gently sweep or vacuum the solid material to avoid creating dust.[3]

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Surface Decontamination : Clean the spill area thoroughly.

Waste Disposal Plan

As a halogenated pyrimidine, this compound waste must be managed as hazardous chemical waste and properly segregated.[3][8]

The following diagram illustrates the correct disposal pathway.

cluster_collection Waste Collection (in lab) cluster_labeling Labeling and Storage cluster_disposal Final Disposal A Generate Waste (e.g., contaminated gloves, glassware, excess compound) B Segregate into designated 'Halogenated Organic Waste' container A->B C Label container with 'Hazardous Waste' and full chemical name B->C D Store sealed container in a designated Satellite Accumulation Area (SAA) C->D E Arrange for pickup by institutional EHS D->E Container is ~75% full F Licensed disposal company for incineration E->F

Disposal Pathway for this compound Waste.
Step-by-Step Disposal Protocol

  • Waste Segregation : Use a specific, clearly labeled waste container for "Halogenated Organic Waste".[8] This must be kept separate from non-halogenated, aqueous, and solid waste streams.[8]

  • Waste Collection : Collect all waste materials, including contaminated PPE, weighing boats, and unused compounds, in the designated container.[8] The container should be made of a compatible material with a secure lid.[8]

  • Labeling : The waste container must be labeled with a "Hazardous Waste" tag immediately upon adding the first waste.[8] The label must clearly state "this compound" and any other chemical constituents with their approximate percentages.[8]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] The area should be cool, dry, and well-ventilated, and the container should be in secondary containment.[8]

  • Arranging for Disposal : Once the container is about 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or an equivalent waste management service.[8] Do not dispose of this chemical down the drain.[4]

First Aid Measures
  • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact : Wash off with soap and plenty of water. Consult a physician.[4]

  • Eye Contact : Flush eyes with water as a precaution. Consult a physician.[4]

  • Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-methyluracil
Reactant of Route 2
Reactant of Route 2
5-Iodo-6-methyluracil

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。